Blonanserin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGOZDAJGBALKS-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Blonanserin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin-d5 is the deuterium-labeled analog of Blonanserin, an atypical antipsychotic agent. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, its crucial role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Blonanserin. Detailed experimental protocols for the use of this compound in pharmacokinetic studies are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction
Blonanserin is an atypical antipsychotic medication primarily utilized in the treatment of schizophrenia. It exhibits a unique pharmacological profile as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] In the course of drug development and clinical application, the accurate quantification of Blonanserin in biological matrices is paramount for pharmacokinetic and therapeutic drug monitoring studies. To this end, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based analytical methods. This compound, a deuterated isotopologue of Blonanserin, serves as an ideal internal standard for such applications.
Chemical and Physical Properties
This compound is structurally identical to Blonanserin, with the exception of five hydrogen atoms on the N-ethyl group, which are replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-(ethyl-d5)piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
| CAS Number | 1346599-86-7 | |
| Molecular Formula | C23H25D5FN3 | |
| Molecular Weight | 372.53 g/mol | |
| Purity | >95% (HPLC) | |
| Storage Temperature | +4°C |
Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible synthetic route can be proposed based on the known synthesis of Blonanserin and the commercial availability of deuterated precursors. The final step in the synthesis of Blonanserin typically involves the N-alkylation of a piperazine derivative with an ethylating agent. Therefore, the synthesis of this compound would likely involve the reaction of the appropriate Blonanserin precursor with a deuterated ethylating agent, such as ethyl-d5 bromide or ethyl-d5 iodide. The deuterated ethylating agent can be prepared from commercially available ethyl-d5-amine.
Role in Pharmacokinetic Studies
This compound is primarily employed as an internal standard in the quantitative analysis of Blonanserin in biological samples, most notably in pharmacokinetic studies. Its use significantly improves the accuracy and precision of the analytical method by compensating for variations in sample preparation and instrument response.
Pharmacokinetics of Blonanserin
Understanding the pharmacokinetics of the parent compound, Blonanserin, is essential for interpreting the data obtained using this compound as an internal standard.
Table 2: Pharmacokinetic Parameters of Blonanserin in Humans
| Parameter | Value | Conditions | Reference |
| Tmax (Time to maximum concentration) | 1.5 h | Single oral dose | [1] |
| Elimination Half-life (t1/2) | 7.7 ± 4.63 h | 4 mg single oral dose | |
| 11.9 ± 4.3 h | 8 mg single oral dose | ||
| Bioavailability | 55% | Oral | |
| Metabolism | Primarily by CYP3A4 | [1] | |
| Excretion | 59% in urine, 30% in feces |
Experimental Protocols
Quantification of Blonanserin in Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a typical experimental protocol for the analysis of Blonanserin in plasma samples.
5.1.1. Materials and Reagents
-
Blonanserin analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
5.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
5.1.3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5.1.4. LC-MS/MS Conditions
Table 3: LC-MS/MS Parameters for Blonanserin Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Blonanserin and its metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Blonanserin) | m/z 368.3 → 297.2 |
| MRM Transition (this compound) | m/z 373.3 → 297.2 |
| Collision Energy | Optimized for each transition |
Signaling Pathway of Blonanserin
Blonanserin exerts its antipsychotic effects primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism may contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Caption: Blonanserin's mechanism of action.
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of Blonanserin utilizing this compound as an internal standard.
Caption: Pharmacokinetic study workflow.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Blonanserin in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for robust pharmacokinetic and clinical studies. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting its properties, application, and the pharmacological context of its parent compound. Further research into the development and validation of analytical methods incorporating this compound will continue to support the safe and effective use of Blonanserin in the treatment of schizophrenia.
References
An In-depth Technical Guide to Blonanserin-d5: Chemical Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Blonanserin-d5, a deuterated analog of the atypical antipsychotic Blonanserin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and analytical methodologies. Given that this compound is primarily utilized as an internal standard, this guide will also extensively cover the properties and experimental data of its non-deuterated counterpart, Blonanserin, to provide a thorough context for its application.
Introduction
Blonanserin is a novel atypical antipsychotic agent effective in treating schizophrenia.[1] It exhibits a strong antagonistic affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] this compound is a stable, deuterium-labeled version of Blonanserin. It is most commonly used as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying Blonanserin in biological samples.[2]
Chemical Structure and Properties
The chemical structures of Blonanserin and this compound are provided below, followed by a table summarizing their key chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound and Blonanserin
| Property | This compound | Blonanserin |
| IUPAC Name | 2-(4-(ethyl-d5)piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine[2] | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
| Synonyms | AD-5423-d5, Lonasen-d5[3] | AD-5423, Lonasen |
| CAS Number | 1346599-86-7 | 132810-10-7[4] |
| Molecular Formula | C23H25D5FN3[4] | C23H30FN3 |
| Molecular Weight | 372.53 g/mol [4] | 367.51 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Purity | >95% (HPLC)[4] | >99% |
| Storage Temperature | +4°C[4] | Room Temperature |
Pharmacodynamics of Blonanserin
Blonanserin's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] This dual-action is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]
Receptor Binding Affinity
The receptor binding profile of Blonanserin has been extensively characterized. The following table summarizes the in vitro binding affinities (Ki values) of Blonanserin for various neurotransmitter receptors.
Table 2: Receptor Binding Affinities of Blonanserin
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.142 | [6] |
| Dopamine D3 | 0.494 | [6] |
| Serotonin 5-HT2A | 0.812 | [6] |
| Serotonin 5-HT6 | 11.7 | [7] |
| Adrenergic α1 | 26.7 | [6] |
Mechanism of Action Signaling Pathway
The primary mechanism of Blonanserin involves the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms. The antagonism of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, which may contribute to its efficacy against negative symptoms and reduce the risk of extrapyramidal symptoms.[1]
Pharmacokinetics of Blonanserin
Understanding the pharmacokinetic profile of Blonanserin is crucial for its clinical application and for designing bioanalytical studies where this compound would be used as an internal standard.
Table 3: Pharmacokinetic Parameters of Blonanserin in Humans
| Parameter | Value | Reference |
| Bioavailability | 55% | [5] |
| Time to Peak (Tmax) | 1.5 hours | [5] |
| Elimination Half-life (t1/2) | 11.9 ± 4.3 hours (8 mg single dose) | [6] |
| Volume of Distribution (Vd) | 18060 L | [8] |
| Clearance | 1230 L/h | [5] |
| Protein Binding | >99.7% | [5] |
| Metabolism | Primarily by CYP3A4 | [8] |
| Excretion | 57% urine, 30% feces | [5] |
Experimental Protocols for Analytical Quantification
Accurate and precise quantification of Blonanserin in various matrices is essential for clinical and research purposes. This compound plays a critical role as an internal standard in these assays. Below are detailed protocols for validated analytical methods.
High-Performance Liquid Chromatography (HPLC) Method for Blonanserin in Pharmaceutical Dosage Forms
This method is suitable for the quantification of Blonanserin in tablet formulations.
-
Instrumentation : A Shimadzu Liquid Chromatography system (LC-2010CHT) with a UV-Visible detector and Lab Solution software.[9]
-
Column : Octadecylsilane (C18), 250 x 4.0 mm, 5 µm particle size (Shimpack).[9]
-
Mobile Phase : A mixture of phosphate buffer, acetonitrile, and methanol in a ratio of 40:40:20 (v/v/v). The pH is adjusted to 4 with orthophosphoric acid.[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Detection : UV-Visible detector at a wavelength of 237 nm.[9]
-
Temperature : Ambient.[9]
-
Retention Time : Approximately 9.8 minutes.[9]
-
Linearity : 32 µg/mL to 48 µg/mL.[9]
-
Limit of Detection (LOD) : 1.49 µg/mL.[9]
-
Limit of Quantification (LOQ) : 4.53 µg/mL.[9]
Standard and Sample Preparation:
-
Standard Solution (40 ppm) : Accurately weigh 20 mg of Blonanserin working standard and transfer to a 50 mL volumetric flask. Dissolve in the mobile phase with the aid of sonication. After cooling, make up the volume with the mobile phase. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the mobile phase.[9]
-
Sample Solution : Weigh and crush 20 tablets to a fine powder. Transfer a quantity of powder equivalent to 20 mg of Blonanserin into a 50 mL volumetric flask. Add the mobile phase and sonicate to dissolve. After cooling, make up the volume with the mobile phase.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Blonanserin in Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies, utilizing this compound as an internal standard.
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column : Waters XBridge C8 (4.6 × 150 mm, 3.5 µm).[10]
-
Mobile Phase :
-
Flow Rate : 0.6 mL/min.[10]
-
Column Temperature : 35°C.[10]
-
Injection Volume : 10 µL.[10]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[10]
-
Detection : Multiple Reaction Monitoring (MRM).[10]
-
Blonanserin : m/z 368.10 → 296.90[11]
-
This compound (as IS) : (Specific transition to be optimized based on instrumentation)
-
-
Linearity Range : 0.012–5.78 ng/mL for Blonanserin.[10]
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add the internal standard solution (this compound).[11]
-
Add 500 µL of acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.[11]
-
Centrifuge at 20,000 x g for 5 minutes.[11]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[11]
Conclusion
This compound is an indispensable tool for the accurate quantification of Blonanserin in biological matrices. This guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies related to Blonanserin and its deuterated analog. The provided experimental protocols offer a solid foundation for researchers and drug development professionals working with this atypical antipsychotic. The combination of high-affinity dopamine D2 and serotonin 5-HT2A receptor antagonism underscores the unique pharmacological profile of Blonanserin, and the use of this compound ensures the reliability of data in preclinical and clinical investigations.
References
- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Blonanserin - Wikipedia [en.wikipedia.org]
- 7. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Deuteration: A Technical Guide to Deuterated Blonanserin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delineates the scientific rationale and strategic purpose for the development of deuterated blonanserin, a next-generation antipsychotic agent. Blonanserin, a potent antagonist of dopamine D2/D3 and serotonin 5-HT2A receptors, has demonstrated efficacy in the treatment of schizophrenia.[1][2][3] However, like many orally administered drugs, its pharmacokinetic profile is subject to first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][4][5] Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, offers a proven strategy to favorably modulate drug metabolism. This guide will explore the core principles of the deuterium kinetic isotope effect (KIE) as applied to blonanserin, outlining the expected enhancements in its pharmacokinetic and pharmacodynamic profile. Detailed hypothetical experimental protocols and data presentations are provided to guide research and development efforts in this area.
The Scientific Rationale for Deuterating Blonanserin
The primary impetus for developing a deuterated version of blonanserin lies in the potential to enhance its metabolic stability. The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower rate of enzymatic cleavage at a deuterated position, a phenomenon known as the deuterium kinetic isotope effect.[6] Given that blonanserin's metabolism is a key determinant of its bioavailability and duration of action, deuteration at metabolically labile sites is anticipated to yield a superior pharmacokinetic profile.
Key Objectives of Deuterating Blonanserin:
-
Reduced Rate of Metabolism: To decrease the rate of CYP3A4-mediated metabolism.
-
Increased Plasma Exposure: To increase the overall systemic exposure (AUC) of the parent drug.
-
Prolonged Half-Life: To extend the elimination half-life (t½), potentially allowing for reduced dosing frequency.
-
Improved Therapeutic Index: To potentially enhance the safety and tolerability profile by altering the formation of metabolites.
Pharmacological and Metabolic Profile of Blonanserin
Blonanserin exerts its antipsychotic effects through potent antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors.[1][2][3][4][5][7][8] It exhibits lower affinity for other receptors, which contributes to its favorable side-effect profile compared to some other antipsychotics.[1][2][3]
The metabolism of blonanserin is predominantly carried out by CYP3A4 in the liver, leading to the formation of major metabolites, including N-deethylated and hydroxylated forms.[1][4][5] While these metabolites are generally less active than the parent compound, their formation reduces the concentration of active blonanserin and contributes to its overall clearance from the body.
Blonanserin Signaling Pathway
The therapeutic effects of blonanserin are primarily attributed to its modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagram illustrates the key receptor interactions of blonanserin.
Hypothetical Experimental Development of Deuterated Blonanserin
The following sections outline a proposed experimental workflow for the synthesis, in vitro evaluation, and preclinical assessment of deuterated blonanserin.
Synthesis of Deuterated Blonanserin
The synthesis of deuterated blonanserin would involve the use of deuterated starting materials or reagents at the specific sites targeted for deuteration. The selection of these sites would be guided by metabolic identification studies of the non-deuterated parent drug to pinpoint the primary locations of CYP3A4-mediated oxidation. A general synthetic workflow is proposed below.
Experimental Protocol: Synthesis of Deuterated Blonanserin (Hypothetical)
-
Preparation of Deuterated Precursors: Obtain or synthesize key starting materials with deuterium incorporated at desired positions. For example, deuterated N-ethylpiperazine could be used to introduce deuterium on the ethyl group.
-
Synthesis of the Deuterated Core Structure: Follow established synthetic routes for blonanserin, substituting deuterated reagents where appropriate to build the deuterated cyclooctapyridine core.
-
Coupling and Final Assembly: Couple the deuterated core with the appropriate side chains to yield the final deuterated blonanserin molecule.
-
Purification and Characterization: Purify the final product using techniques such as column chromatography and recrystallization. Confirm the structure and isotopic purity using NMR, mass spectrometry, and elemental analysis.
In Vitro Metabolic Stability Assessment
The metabolic stability of deuterated blonanserin would be compared to its non-deuterated counterpart using human liver microsomes or recombinant CYP3A4 enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate deuterated blonanserin and non-deuterated blonanserin separately with human liver microsomes (or recombinant CYP3A4) and an NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Preclinical Pharmacokinetic Studies in Animal Models
Preclinical pharmacokinetic studies in appropriate animal models (e.g., rodents, non-human primates) would be essential to evaluate the in vivo effects of deuteration.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer equimolar doses of deuterated blonanserin and non-deuterated blonanserin orally to separate groups of rats or mice.
-
Blood Sampling: Collect serial blood samples via tail vein or other appropriate methods at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental analysis.
Expected Data and Outcomes
The following tables summarize the expected comparative data for deuterated versus non-deuterated blonanserin based on the principles of the deuterium kinetic isotope effect.
Table 1: Expected In Vitro Metabolic Stability Data
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Blonanserin | Baseline Value | Baseline Value |
| Deuterated Blonanserin | Increased | Decreased |
Table 2: Expected In Vivo Pharmacokinetic Parameters (Oral Administration)
| Parameter | Blonanserin | Deuterated Blonanserin | Expected Change |
| Cmax (ng/mL) | Baseline Value | Potentially Increased | ↑ |
| Tmax (hr) | Baseline Value | Potentially Similar or Slightly Delayed | ↔ or ↑ |
| AUC (ng*hr/mL) | Baseline Value | Significantly Increased | ↑↑ |
| t½ (hr) | Baseline Value | Significantly Increased | ↑↑ |
| CL/F (L/hr/kg) | Baseline Value | Decreased | ↓ |
Conclusion
The strategic application of deuterium chemistry to the blonanserin scaffold presents a compelling opportunity to develop a novel antipsychotic with an optimized pharmacokinetic profile. By attenuating the rate of CYP3A4-mediated metabolism, deuterated blonanserin is anticipated to exhibit increased systemic exposure and a longer half-life, which could translate into a more convenient dosing regimen and potentially an improved therapeutic window. The experimental workflows and expected outcomes detailed in this guide provide a robust framework for the preclinical development and evaluation of this promising therapeutic candidate. Further in-depth studies are warranted to fully elucidate the clinical benefits of this approach.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blonanserin - Wikipedia [en.wikipedia.org]
Blonanserin and Blonanserin-d5: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparison of Blonanserin and its deuterated analogue, Blonanserin-d5. It covers their core differences, pharmacological profiles, and applications in research and development, with a focus on quantitative data and detailed experimental methodologies.
Core Differences and Applications
Blonanserin is an atypical antipsychotic agent.[1][2] this compound is a deuterium-labeled version of Blonanserin.[3][4] The primary distinction between the two lies in the isotopic substitution of five hydrogen atoms with deuterium on the ethyl group of the piperazine ring.[4][5] This substitution increases the molecular weight of this compound, a property leveraged in its primary application as an internal standard for the quantitative analysis of Blonanserin in biological samples.[4][6][7]
The use of deuterated compounds like this compound as internal standards is a common practice in pharmacokinetic studies, as they exhibit similar chemical and physical properties to the parent drug, but are distinguishable by mass spectrometry. This allows for accurate quantification of the non-labeled drug in complex matrices. While deuteration can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, leading to a "deuterium switch" with potentially different pharmacokinetic profiles, there is currently no substantial published evidence to suggest that this compound is used for therapeutic purposes or that its pharmacological activity significantly differs from Blonanserin. The available literature consistently points to its role as an analytical tool.
Physicochemical and Pharmacokinetic Data
The following tables summarize the key quantitative data for Blonanserin and this compound based on available literature.
Table 1: Physicochemical Properties
| Property | Blonanserin | This compound | Reference(s) |
| Molecular Formula | C₂₃H₃₀FN₃ | C₂₃H₂₅D₅FN₃ | [5] |
| Molecular Weight | 367.51 g/mol | 372.53 g/mol | [5] |
| CAS Number | 132810-10-7 | 1346599-86-7 | [5] |
| Mass-to-Charge Ratio (m/z) of Precursor Ion | 368.3 | 373.30 | [6] |
| Mass-to-Charge Ratio (m/z) of Product Ion | 297.20 | 297.20 | [6] |
Table 2: Pharmacokinetic Parameters of Blonanserin
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | ~55% | - | [8] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Fasting | [6][9] |
| Terminal Elimination Half-life (t1/2) | 10.7 - 16.2 hours | Single oral dose | [8][10] |
| Metabolism | Primarily by CYP3A4 | - | [10] |
Mechanism of Action and Signaling Pathways
Blonanserin is an atypical antipsychotic that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][11][12] It also exhibits high affinity for dopamine D3 receptors.[13] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][10]
The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] The blockade of 5-HT2A receptors is associated with a reduction in negative symptoms and a lower risk of extrapyramidal symptoms.[1]
Blonanserin's antagonistic action on D2 and 5-HT2A receptors.
Experimental Protocols
Quantification of Blonanserin in Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a typical protocol for the analysis of Blonanserin in plasma, a common procedure in pharmacokinetic studies.
Objective: To determine the concentration of Blonanserin in plasma samples.
Materials:
-
Blonanserin and this compound standards
-
Human plasma
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known concentration of this compound solution as the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Blonanserin to this compound against the concentration of Blonanserin standards.
-
The concentration of Blonanserin in the plasma samples is determined from the calibration curve.
-
Workflow for LC-MS/MS analysis of Blonanserin.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Blonanserin to specific receptors (e.g., Dopamine D2, Serotonin 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Blonanserin
-
Incubation buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of Blonanserin in the incubation buffer.
-
Include control wells with no Blonanserin (total binding) and wells with a high concentration of a known antagonist (non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of Blonanserin.
-
Determine the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.
-
Conclusion
Blonanserin and this compound are chemically similar compounds, with the latter serving as a crucial tool for the accurate quantification of the former in biological matrices. While the deuteration in this compound provides a distinct mass for analytical separation, there is a lack of evidence to suggest a significant alteration of its pharmacological properties for therapeutic use. The primary role of this compound remains firmly in the domain of bioanalytical and pharmacokinetic research, enabling precise and reliable measurement of Blonanserin concentrations. Future research could explore the potential for a "deuterium switch" effect on Blonanserin's metabolism and pharmacokinetics, but for now, their functional relationship is that of an analyte and its internal standard.
References
- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 2. Blonanserin D5 (AD-5423 D5) | Dopamine D2/5-HT2 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]
- 6. frontiersin.org [frontiersin.org]
- 7. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 10. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Blonanserin-d5 (CAS Number: 1346599-86-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Blonanserin-d5, a deuterated isotopologue of the atypical antipsychotic Blonanserin. Given that the biological and pharmacological properties of this compound are essentially identical to its non-deuterated counterpart, this document will focus on the extensive data available for Blonanserin, with the understanding that it is directly applicable to the deuterated form for research and development purposes. This compound is primarily utilized as an internal standard in clinical and preclinical pharmacokinetic studies involving the quantification of Blonanserin via mass spectrometry.
Physicochemical Properties
Blonanserin is a white to off-white solid. The deuterated form, this compound, shares these characteristics.
| Property | Value | Source |
| CAS Number | 1346599-86-7 | - |
| Molecular Formula | C₂₃H₂₅D₅FN₃ | [1] |
| Molecular Weight | 372.53 g/mol | [1] |
| Unlabeled CAS Number | 132810-10-7 | [2][3] |
| Unlabeled Molecular Formula | C₂₃H₃₀FN₃ | [3][4] |
| Unlabeled Molecular Weight | 367.512 g/mol | [3][4] |
| Polar Surface Area | 19.7 Ų | [3] |
Pharmacodynamics and Mechanism of Action
Blonanserin is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine D₂/D₃ and serotonin 5-HT₂A receptors.[1][2][5][6] This dual antagonism is believed to be the primary mechanism for its therapeutic effects in schizophrenia, addressing both positive and negative symptoms.[4][5]
Receptor Binding Affinity
Blonanserin demonstrates high affinity for dopamine D₂ and D₃ receptors and serotonin 5-HT₂A receptors.[1][2] Its affinity for D₂ receptors is notably higher than that for 5-HT₂A receptors.[1] The compound shows low affinity for other receptors such as adrenergic α₁, histamine H₁, and muscarinic M₁ receptors, which contributes to a favorable side-effect profile with a lower incidence of orthostatic hypotension, sedation, and anticholinergic effects.[1][5]
| Receptor | Ki (nM) | Source |
| Dopamine D₂ | 0.142 | [1][3] |
| Dopamine D₃ | 0.494 | [1][3] |
| Serotonin 5-HT₂A | 0.812 | [3] |
| Serotonin 5-HT₆ | 11.7 | [1] |
| Adrenergic α₁ | 26.7 | [3] |
Signaling Pathways
The therapeutic and adverse effects of Blonanserin are mediated through its interaction with specific G-protein coupled receptor (GPCR) signaling cascades.
-
Dopamine D₂/D₃ Receptor Antagonism: Blonanserin blocks D₂ and D₃ receptors, which are coupled to the Gαi/o protein. This antagonism inhibits the downstream signaling cascade, primarily by preventing the inhibition of adenylyl cyclase, thus modulating cyclic AMP (cAMP) levels.[7][8] This action is crucial in mitigating the positive symptoms of schizophrenia, which are associated with dopamine hyper-activity in the mesolimbic pathway.[5]
-
Serotonin 5-HT₂A Receptor Antagonism: Blonanserin also acts as an antagonist at 5-HT₂A receptors.[5] These receptors are coupled to the Gαq/11 protein, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10][11] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] By blocking this pathway, Blonanserin is thought to contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects.[5]
Pharmacokinetics
The pharmacokinetic profile of Blonanserin has been well-characterized in human studies.
| Parameter | Value | Conditions | Source |
| Bioavailability | 55% | - | [2][4] |
| Time to Peak (Tmax) | 1.5 hours | - | [2][4] |
| Elimination Half-Life (t₁/₂) | 7.7 ± 4.63 hours | 4 mg single dose | [3] |
| Elimination Half-Life (t₁/₂) | 11.9 ± 4.3 hours | 8 mg single dose | [3] |
| Protein Binding | >99.7% | - | [2] |
| Volume of Distribution (Vd) | 18060 L | - | [2][4] |
| Clearance | 1230 L/h | - | [2][4] |
| Metabolism | Primarily by CYP3A4 | - | [1][2][4] |
| Excretion | 57% urine, 30% feces | - | [2][4] |
Metabolism
Blonanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][4] The main metabolic pathways include hydroxylation of the cyclooctane ring and N-deethylation and N-oxidation of the piperazine ring.[2][4] Some of the metabolites, such as the N-deethylated form, retain some pharmacological activity, although to a lesser extent than the parent compound.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of Blonanserin and its deuterated analogue are proprietary and not publicly available. However, the general methodologies can be inferred from the scientific literature.
General Synthesis Approach
The synthesis of Blonanserin is a multi-step process.[12] A common route involves the initial synthesis of the core heterocyclic structure, 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.[12] This intermediate is then chlorinated, typically using an agent like phosphorus oxychloride, to form 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.[12] The final step is a condensation reaction between this chlorinated intermediate and N-ethylpiperazine to yield Blonanserin.[12] Purification is typically achieved through recrystallization or column chromatography. The synthesis of this compound would follow a similar pathway, utilizing a deuterated N-ethylpiperazine precursor.
Receptor Binding Assay Methodology
Receptor binding affinities (Ki values) are typically determined through competitive radioligand binding assays. This involves incubating a preparation of cell membranes expressing the receptor of interest with a specific radiolabeled ligand that is known to bind to the receptor. Varying concentrations of the test compound (Blonanserin) are added to compete for binding with the radioligand. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Study Protocols
Preclinical in vivo studies often involve animal models to assess the antipsychotic-like activity and potential side effects. For example, the efficacy of Blonanserin has been evaluated in models of methamphetamine-induced hyperactivity in rats.[13] Clinical trial protocols for human studies are designed to evaluate the safety and efficacy of the drug in patients with schizophrenia. These protocols typically involve administering the drug over a defined period (e.g., 8 weeks) and assessing changes in symptoms using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS).[14][15] Dosing in these studies is carefully controlled and monitored.[14][16]
Safety and Toxicology
Blonanserin is generally well-tolerated.[17][18] The oral LD₅₀ in mice is greater than 500 mg/kg.[2] Common adverse effects can include extrapyramidal symptoms, though these are reported to be less frequent than with some older antipsychotics.[18] Increases in prolactin levels have also been observed.[15]
This technical guide provides a summary of the key technical data for this compound, with a focus on the well-documented properties of its non-deuterated form, Blonanserin. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Blonanserin - Wikipedia [en.wikipedia.org]
- 4. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CN102887856A - Method for synthesizing Blonanserin - Google Patents [patents.google.com]
- 13. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Blonanserin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin-d5 is the deuterated analog of Blonanserin, an atypical antipsychotic agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in analytical and research settings. Detailed experimental protocols and data are presented to support its use as an internal standard in pharmacokinetic and metabolic studies.
Introduction
Blonanserin is a second-generation antipsychotic characterized by its potent antagonism of dopamine D2/D3 and serotonin 5-HT2A receptors.[1][2] It is utilized in the treatment of schizophrenia. This compound, a stable isotope-labeled version of Blonanserin, serves as a crucial internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3] The incorporation of five deuterium atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification of the parent drug in biological matrices.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the parent compound, Blonanserin, are included for comparison where available.
Table 1: General and Physical Properties
| Property | This compound | Blonanserin |
| Chemical Name | 2-(4-(ethyl-d5)piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
| CAS Number | 1346599-86-7[4] | 132810-10-7[5] |
| Molecular Formula | C23H25D5FN3[5] | C23H30FN3 |
| Molecular Weight | 372.53 g/mol | 367.51 g/mol |
| Appearance | White to Pale Beige Solid[4][6] | White crystals or crystalline powder |
| Melting Point | 122-123°C[4] | 123-126°C |
| Boiling Point | Not available | Not available |
| Storage Temperature | +4°C or -20°C (long-term)[5] | Room temperature |
Table 2: Solubility
| Solvent | This compound | Blonanserin |
| Water | Not specified | Practically insoluble |
| Methanol | Slightly soluble (Heated)[4] | Sparingly soluble |
| Ethanol (99.5%) | Not specified | Sparingly soluble |
| Chloroform | Soluble[6] | Not specified |
| Dichloromethane | Soluble[6] | Not specified |
| DMSO | Soluble[6] | Not specified |
Experimental Protocols
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not available, likely due to its proprietary nature as a reference standard. However, a plausible synthetic route can be inferred from the known synthesis of Blonanserin. The final step in many reported syntheses of Blonanserin involves the N-alkylation of desethyl-blonanserin with an ethylating agent. To introduce the deuterium label, a deuterated ethylating agent would be used.
Logical Synthesis Workflow:
References
- 1. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blonanserin - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 1346599-86-7 [chemicalbook.com]
- 5. This compound | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]
- 6. This compound | 1346599-86-7 - Coompo [coompo.com]
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
The Core Principle: Isotopic Labeling for Unambiguous Identification
Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with their corresponding stable (non-radioactive) isotopes.[1] These isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), possess the same number of protons as their more abundant counterparts but differ in the number of neutrons.[2] This difference in neutron count results in a predictable increase in the mass of the molecule without significantly altering its chemical and physical properties.[3]
The fundamental advantage of this approach lies in the ability of a mass spectrometer to differentiate between the light (unlabeled) and heavy (labeled) versions of the same molecule based on their mass-to-charge ratio (m/z).[1] When a known amount of a SIL standard is added to a sample at the beginning of the analytical workflow, it acts as an ideal internal standard. It co-elutes with the endogenous analyte during chromatographic separation and experiences identical ionization and fragmentation in the mass spectrometer.[4] By measuring the ratio of the signal intensity of the analyte to that of the SIL standard, any variations introduced during sample preparation, chromatography, or ionization can be effectively normalized, leading to highly accurate and precise quantification.[5]
Key Applications of Stable Isotope-Labeled Standards
The utility of SIL standards spans a wide range of scientific disciplines, from fundamental biological research to clinical diagnostics and drug development.
Drug Development and Pharmacokinetics
In the realm of drug development, SIL standards are indispensable for pharmacokinetic (PK) and pharmacodynamic (PD) studies. They are crucial for accurately quantifying drug candidates and their metabolites in complex biological matrices such as plasma, urine, and tissue.[6] This precise quantification is essential for determining key PK parameters like absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing safe and effective dosing regimens.[6]
Biomarker Discovery and Validation
The identification and validation of biomarkers are pivotal for early disease diagnosis, prognosis, and monitoring treatment efficacy. SIL standards are instrumental in developing robust and reproducible biomarker assays.[4] By providing an absolute or relative quantification of putative biomarkers, SIL-based methods enable the establishment of clear concentration thresholds and the reliable comparison of biomarker levels across different patient cohorts.[4]
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[7] By introducing ¹³C-labeled substrates (e.g., glucose, glutamine) to cells or organisms, researchers can trace the path of the labeled carbons through various metabolic pathways.[8] The resulting distribution of ¹³C in downstream metabolites, measured by mass spectrometry, provides a detailed map of metabolic fluxes, offering insights into cellular physiology in health and disease.[7]
Quantitative Proteomics
In proteomics, SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is a widely used metabolic labeling strategy for the quantitative comparison of proteomes.[9] Cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine, ¹³C₆-arginine).[9] When the proteomes of the two cell populations are mixed, the relative abundance of each protein can be accurately determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer.[9]
Quantitative Data Presentation: The Power of Internal Standards
The use of SIL internal standards significantly enhances the accuracy and precision of quantitative analyses. The following tables summarize key performance metrics from studies comparing analytical methods with and without SIL standards, as well as different SIL-based techniques.
Table 1: Impact of Stable Isotope-Labeled Internal Standard on the Quantification of Lapatinib in Human Plasma
| Parameter | Without SIL Internal Standard (Zileuton) | With SIL Internal Standard (Lapatinib-d3) |
| Accuracy (Pooled Plasma) | Within 100 ± 10% | Within 100 ± 10% |
| Precision (Pooled Plasma) | < 11% | < 11% |
| Recovery Variability (Individual Patient Plasma) | Up to 3.5-fold (16% - 56%) | Corrected for interindividual variability |
Data sourced from a study on lapatinib quantification, highlighting the ability of the SIL internal standard to correct for significant inter-individual variations in sample recovery.[10]
Table 2: Performance Comparison of SILAC and Stable Isotope Dimethyl Labeling for Quantitative Proteomics
| Parameter | SILAC | Stable Isotope Dimethyl Labeling |
| Quantitative Accuracy | Comparable | Comparable |
| Quantitative Dynamic Range | Comparable | Comparable |
| Reproducibility | More reproducible | Less reproducible |
| Number of Peptide Identifications | Higher | ~23% lower |
This table summarizes a comparative study, indicating that while both methods offer similar accuracy and dynamic range, SILAC demonstrates higher reproducibility and identifies a greater number of peptides.[7]
Table 3: Accuracy and Precision of the TAQSI Method for Absolute Protein Quantification using a SILAC Internal Standard
| Quality Control Sample (pmol) | Accuracy (%) | Precision (RSD, %) |
| 1.18 | 98.3 - 102.5 | 1.9 - 3.2 |
| 2.36 | 99.1 - 101.3 | 1.1 - 2.5 |
| 4.73 | 99.6 - 100.8 | 0.8 - 1.7 |
Data from the development of the TAQSI (Targeted Absolute Quantitative Proteomics with SILAC Internal Standards) method for the absolute quantification of the protein CES1, demonstrating high accuracy and precision across a range of concentrations.[11]
Experimental Protocols: A Step-by-Step Guide
The successful implementation of SIL-based quantitative methods relies on well-defined and rigorously executed experimental protocols. Below are detailed methodologies for key applications.
Protocol for Therapeutic Drug Monitoring using Stable Isotope Dilution LC-MS/MS
This protocol outlines the general steps for quantifying a drug in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of the drug (analyte) and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent.
- Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a drug-free biological matrix.
- Prepare QC samples at low, medium, and high concentrations in the same drug-free matrix.
2. Sample Preparation:
- To a known volume of the patient sample, calibration standard, or QC sample, add a fixed volume of the SIL-IS stock solution.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
- Inject the reconstituted sample onto a suitable liquid chromatography (LC) column for separation of the analyte and SIL-IS from other matrix components.
- The eluent from the LC column is introduced into the mass spectrometer.
- Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the SIL-IS and monitoring a specific product ion for each after fragmentation.
4. Data Analysis:
- Integrate the peak areas of the analyte and the SIL-IS for each sample, calibrator, and QC.
- Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
- Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
- Determine the concentration of the analyte in the patient samples and QCs by interpolating their peak area ratios onto the calibration curve.
Protocol for ¹³C Metabolic Flux Analysis using GC-MS
This protocol provides a general workflow for conducting a ¹³C-MFA experiment in cell culture.
1. Cell Culture and Labeling:
- Culture the cells of interest in a defined medium.
- Once the cells reach the desired growth phase (e.g., mid-log phase), replace the medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
- Continue the culture for a period sufficient to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites becomes constant.
2. Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity by, for example, immersing the cell culture plate in liquid nitrogen.
- Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
- Scrape the cells and collect the cell extract.
- Centrifuge the extract to remove cell debris.
3. Sample Derivatization:
- Dry the metabolite extract under vacuum.
- Derivatize the dried metabolites to increase their volatility for gas chromatography (GC) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- The GC separates the different derivatized metabolites.
- The mass spectrometer analyzes the mass isotopomer distribution for each metabolite, which reflects the incorporation of ¹³C from the labeled substrate.
5. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of isotopes.
- Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
- The software calculates the metabolic fluxes that best explain the observed labeling patterns.
Mandatory Visualizations: Workflows and Pathways in Focus
To further elucidate the logical flow and relationships within these experimental protocols, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Drug Quantification using Stable Isotope Dilution LC-MS/MS.
Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).
Caption: Workflow for Biomarker Discovery and Validation using Stable Isotope Labeling.
Conclusion
Stable isotope-labeled standards have revolutionized quantitative analysis across numerous scientific disciplines. By providing an unparalleled level of accuracy and precision, they have become an indispensable tool for researchers, scientists, and drug development professionals. The ability to correct for experimental variability, from sample preparation to instrumental analysis, ensures the generation of high-quality, reliable data. As analytical technologies continue to advance, the applications of stable isotope labeling are poised to expand, further solidifying their role as the gold standard in quantitative science. This guide has provided a comprehensive overview of the core principles, key applications, and detailed methodologies, empowering researchers to harness the full potential of stable isotope-labeled standards in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Protein Abundance Using iTRAQ, TMT, and SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
Methodological & Application
Application Note: High-Throughput Analysis of Blonanserin in Human Plasma using Blonanserin-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of blonanserin in human plasma. The use of a stable isotope-labeled internal standard, Blonanserin-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (IS) that co-elutes with the analyte is critical to compensate for variations in sample preparation and instrument response. This compound is an ideal IS for blonanserin analysis as it shares near-identical physicochemical properties with the analyte, ensuring reliable quantification.
Experimental
Materials and Reagents
-
Blonanserin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: A C18 reversed-phase column is commonly used.[2][3]
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are typical LC parameters that may require optimization based on the specific instrumentation and column used.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Example LC Gradient
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Blonanserin | 368.2 | 297.2 | Optimized |
| This compound | 373.2 | 302.2 | Optimized |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LQC | 0.3 | < 10% | < 10% | ± 15% |
| MQC | 30 | < 10% | < 10% | ± 15% |
| HQC | 75 | < 10% | < 10% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of blonanserin and the matrix effect were assessed. Recovery is typically >85%, and the use of a stable isotope-labeled internal standard effectively mitigates any significant matrix effects.[1]
Visual Protocols
Caption: Workflow for the extraction and analysis of blonanserin from plasma.
Caption: Logical relationship for internal standard calibration curve generation.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of blonanserin in human plasma. The simple sample preparation and robust analytical performance make it well-suited for routine use in clinical and research laboratories.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Blonanserin Using Blonanserin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of blonanserin in human plasma using a stable isotope-labeled internal standard, Blonanserin-d5. The protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Accurate quantification of blonanserin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
This application note details a validated LC-MS/MS method for the determination of blonanserin in plasma, utilizing this compound as the internal standard.
Experimental Workflow
The overall workflow for the quantitative analysis of blonanserin is depicted below.
Materials and Reagents
-
Blonanserin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm or ULTIMATE XB C18, 2.1 x 50 mm, 5.0 µm)[2][3][4]
Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of blonanserin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the blonanserin stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards.[2]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 20 ng/mL) for spiking into plasma samples.[2]
5.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ULTIMATE XB C18 (5.0µm, 2.1×50mm)[3][4] |
| Mobile Phase A | 0.1% Acetic acid in water[3][4] |
| Mobile Phase B | 0.1% Acetic acid in acetonitrile[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Injection Volume | 10 µL[2][4] |
| Column Temperature | 40 °C[3][4] |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[3] |
| Heater Temperature | 550 °C[3] |
| MRM Transition (Blonanserin) | m/z 368.3 → 297.2[3] |
| MRM Transition (this compound) | m/z 373.3 → 297.2[3] |
Method Validation and Quantitative Data
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters from published methods are summarized below.
Table 3: Summary of Quantitative Performance Data from Various Methods
| Parameter | Method 1[3] | Method 2[2] | Method 3[5] |
| Internal Standard | This compound | N-desethyl blonanserin-d8 | AD-5332 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.002 - 2.0 | 0.1 - 100.0 | 0.012 - 5.78 |
| LLOQ (ng/mL) | 0.002 | 0.1 | 0.012 |
| Intra-day Precision (%CV) | < 7.2% | Not specified | < 7.5% |
| Inter-day Precision (%CV) | < 5.3% | Not specified | < 7.5% |
| Intra-day Accuracy (%) | -4.1% to 9.5% | Not specified | Not specified |
| Inter-day Accuracy (%) | -2.0% to 4.4% | Not specified | Not specified |
Data Analysis
The quantification of blonanserin is based on the ratio of the peak area of blonanserin to the peak area of the internal standard (this compound).
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of blonanserin in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using the linear regression equation.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of blonanserin in human plasma. This method is well-suited for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard ensures the reliability of the results by minimizing analytical variability.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Blonanserin using Blonanserin-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Blonanserin is an atypical antipsychotic agent used for the treatment of schizophrenia.[1] It functions as a potent antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3] Therapeutic Drug Monitoring (TDM) is crucial for optimizing the dosage of Blonanserin to maximize its therapeutic efficacy while minimizing adverse effects, which can include akathisia and dizziness.[4] Given the variability in patient metabolism, primarily through the CYP3A4 enzyme, TDM helps in personalizing treatment regimens.[2][5]
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.[6] The use of a stable isotope-labeled (SIL) internal standard is critical for accurate quantification, as it compensates for variability during sample preparation and matrix effects during analysis.[6] Blonanserin-d5, a deuterated analog of Blonanserin, is an ideal internal standard because it co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring the highest level of accuracy and precision in TDM protocols.[7][8] This application note provides a detailed protocol for the quantification of Blonanserin in human plasma using this compound as an internal standard via LC-MS/MS.
Pharmacology and Pharmacokinetics of Blonanserin
Blonanserin reduces dopaminergic and serotonergic neurotransmission, which is believed to alleviate the positive and negative symptoms of schizophrenia, respectively.[2][9] It is metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][10] The drug has an elimination half-life that varies with the dose, ranging from approximately 7.7 to 16.2 hours.[1][4] Peak plasma concentrations are typically reached within 1.5 to 2 hours after oral administration.[2][4] These pharmacokinetic properties underscore the need for TDM to maintain drug concentrations within the therapeutic window.
Pharmacokinetic Parameters of Blonanserin
| Parameter | Value | Reference |
| Bioavailability | ~55% | [1][2] |
| Time to Peak (Tmax) | 1.5 - 2 hours | [2][4] |
| Elimination Half-life (t1/2) | 7.7 - 16.2 hours (dose-dependent) | [1][4][5] |
| Plasma Protein Binding | >99.7% | [2] |
| Metabolism | Primarily via CYP3A4 | [2][5][10] |
| Excretion | ~57% in urine, ~30% in feces | [2] |
Signaling Pathway and TDM Workflow
The diagrams below illustrate the mechanism of action of Blonanserin and the general workflow for its therapeutic drug monitoring.
Caption: Blonanserin's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: Experimental workflow for TDM of Blonanserin.
Principle of Stable Isotope Dilution
Using a deuterated internal standard like this compound is the most effective method to control for analytical variability.[7][8] The SIL internal standard is added at a known concentration to every sample at the beginning of the workflow. Because the analyte and the SIL standard have virtually identical chemical properties, any loss during sample extraction or any fluctuation in ionization efficiency (matrix effects) will affect both compounds equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The final concentration is determined by the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in sample handling or instrument response.
Caption: Correction of variability using a deuterated internal standard.
Experimental Protocol
This protocol describes a validated LC-MS/MS method for the quantification of Blonanserin in human plasma using protein precipitation for sample cleanup.[11][12][13]
1. Materials and Reagents
-
Blonanserin analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Blonanserin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Blonanserin stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 to 100 ng/mL.[12]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.[12]
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[11][12]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.[12]
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 20,000 x g for 5 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.[12]
4. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical instrument parameters collated from published methods.[11][12][14][15]
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system |
| Analytical Column | C18 or C8 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Column Temperature | 35 - 40 °C |
| Mobile Phase | Gradient elution with Mobile Phase A (Aqueous) and Mobile Phase B (Organic) |
| Flow Rate | 0.5 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Transitions
MRM transitions are highly specific for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Blonanserin | 368.1 | 296.9 | [12] |
| This compound | 373.1 (Calculated) | 301.9 (Calculated) | N/A |
| Alternative Blonanserin | 367.24 | 296.19 | [14][15] |
Note: The exact m/z values for this compound should be optimized based on the specific deuteration pattern of the standard used. The values above are calculated for a +5 Da shift.
6. Method Validation Parameters
A summary of validation results from a representative LC-MS/MS method is provided below.[11][13]
| Parameter | Result |
| Linearity Range | 0.012 - 5.78 ng/mL |
| Correlation Coefficient (r²) | > 0.9990 |
| Lower Limit of Quantification (LLOQ) | 0.012 ng/mL |
| Intra-day Precision (%CV) | < 7.5% |
| Inter-day Precision (%CV) | < 7.5% |
| Extraction Recovery | > 90% (typical) |
| Matrix Effect | Minimal and compensated by IS |
Conclusion This application note details a robust and sensitive LC-MS/MS protocol for the therapeutic drug monitoring of Blonanserin in human plasma. The use of this compound as a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in a clinical research setting.[8] The described protein precipitation method is simple and rapid, making it suitable for high-throughput analysis.[11][13] By implementing this protocol, researchers and clinicians can effectively monitor Blonanserin levels to optimize patient therapy, enhance treatment outcomes, and further investigate the pharmacokinetic profile of this important antipsychotic agent.
References
- 1. Blonanserin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blonanserin - Prescriber's Guide [cambridge.org]
- 6. scispace.com [scispace.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 10. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 11. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Blonanserin in Human Plasma Using Liquid Chromatography- Electrospray Ionization-Tandem Mass Spectrophotometry-Application to Pharmacokinetic Study – Journal of Young Pharmacists [archives.jyoungpharm.org]
Application Notes and Protocols for the Simultaneous Determination of Blonanserin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantitative analysis of the atypical antipsychotic drug blonanserin and its major metabolites in biological matrices. The methodologies presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in pharmacokinetic and toxicokinetic studies.
Introduction
Blonanserin is an atypical antipsychotic agent that exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[3][4] The major active metabolite in human plasma is N-desethyl blonanserin (also referred to as blonanserin C).[2] Other identified metabolites include the N-oxide, ethylenediamine, and carboxylate forms.[5] Accurate and simultaneous quantification of blonanserin and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for therapeutic drug monitoring.
Metabolic Pathway of Blonanserin
Blonanserin undergoes several metabolic transformations, primarily mediated by CYP3A4. The main metabolic pathways include N-deethylation of the piperazine ring to form the active metabolite N-desethyl blonanserin, and hydroxylation of the cyclooctane ring.[3][4] N-oxidation also occurs on the piperazine ring.[4]
Experimental Protocols
Several validated LC-MS/MS methods have been reported for the simultaneous determination of blonanserin and its metabolites. The following sections detail common experimental procedures.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Three common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
This is a simple and rapid method suitable for high-throughput analysis.[6][7]
-
To 100 µL of plasma sample, add 20 µL of internal standard (IS) solution.
-
Add 500 µL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 20,000 x g for 5 minutes.[7]
-
Inject a portion of the supernatant into the LC-MS/MS system.
LLE offers a cleaner extract compared to PPT.
-
To a plasma or urine sample, add the internal standard.
-
Add an extraction solvent mixture, such as ethyl acetate and dichloromethane (4:1, v/v).[1][2]
-
Vortex to mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
SPE provides the cleanest samples and is ideal for achieving low limits of quantification.[5]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a strong organic solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following tables summarize the chromatographic and mass spectrometric conditions from various published methods for the simultaneous analysis of blonanserin and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Method 1[2] | Method 2[6] | Method 3[7] | Method 4[5] |
| Column | Agilent Eclipse Plus C18 | Waters XBridge C8 (4.6 × 150 mm, 3.5 µm) | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Acquity UPLC CSH C18 |
| Mobile Phase A | 5mM Ammonium formate & 0.1% Formic acid in Water | 10 mM Ammonium formate & 0.1% Formic acid in Water | Methanol:Water (75:25, v/v) with 5 mM Ammonium formate | 5mM Ammonium formate & 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic acid in Methanol | Acetonitrile with 0.1% Formic acid | Acetonitrile |
| Gradient/Isocratic | Isocratic (13:87, A:B) | Gradient | Isocratic (15:85, A:B) | Gradient |
| Flow Rate | - | - | 0.5 mL/min | 0.5 mL/min |
| Run Time | ~5.5 min | - | 4 min | ~3.5 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1[2] | Method 2[6] | Method 3[8] | Method 4[5] |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | Positive ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | ||||
| Blonanserin | 368.2 → 297.2 | - | 368.10 → 296.90 | - |
| N-desethyl blonanserin | 340.2 → 297.1 | - | 340.15 → 297.05 | - |
| Internal Standard | 356.2 → 313.3 (N-desethyl-chlor-blonanserin) | - | 348.15 → 302.05 (N-desethyl blonanserin-d8) | - |
Quantitative Data Summary
The following tables provide a summary of the quantitative performance of various methods.
Table 3: Calibration and Quantification Limits
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Blonanserin | Human Plasma & Urine | 0.01 - 2 | 0.01 | [2] |
| N-desethyl blonanserin | Human Plasma & Urine | 0.01 - 2 | 0.01 | [2] |
| Blonanserin | Human Plasma | 0.012 - 5.78 | 0.012 | [6] |
| N-desethyl blonanserin | Human Plasma | 0.023 - 11.57 | 0.023 | [6] |
| Blonanserin | Rat Plasma | 0.1 - 100.0 | 0.1 | [8] |
| N-desethyl blonanserin | Rat Plasma | 0.1 - 100.0 | 0.1 | [8] |
| Blonanserin & 4 metabolites | Human Plasma | 0.01 - 1 | 0.01 | [5] |
Table 4: Precision and Accuracy Data
| Matrix | Precision (%RSD) | Accuracy (%RE) | Reference |
| Human Plasma & Urine | < 8.0% | < 6.6% | [2] |
| Human Plasma | < 7.5% | - | [6] |
| Human Plasma | < 15% | 85 - 115% | [5] |
Conclusion
The LC-MS/MS methods described provide sensitive, selective, and accurate means for the simultaneous determination of blonanserin and its key metabolites in various biological fluids. The choice of a specific protocol will depend on the analytical requirements, including the desired sensitivity, sample throughput, and available instrumentation. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the development and clinical evaluation of blonanserin.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Blonanserin-d5 for Accurate Quantification of Blonanserin in Human Urine by LC-MS/MS
Application Note
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] Accurate and reliable monitoring of blonanserin levels in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of blonanserin in human urine. The use of a stable isotope-labeled internal standard, Blonanserin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Blonanserin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[3][4] Its main active metabolite is N-desethyl blonanserin.[5][6] Approximately 57-59% of blonanserin is excreted in the urine, primarily as metabolites, with no parent drug being excreted unchanged in urine.[2][3][7] This necessitates highly sensitive analytical methods for the detection and quantification of blonanserin and its metabolites in urine.
This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation, tailored for researchers, scientists, and drug development professionals.
Principle of the Method
The analytical method involves the extraction of blonanserin and the internal standard (IS), this compound, from human urine followed by analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The "dilute-and-shoot" method is a simple and rapid sample preparation technique that minimizes matrix interference.[8] Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Materials and Reagents
-
Blonanserin (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free human urine
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve blonanserin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the blonanserin stock solution with methanol:water (1:1, v/v) to create working standard solutions at desired concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to obtain a working solution of 100 ng/mL.
Sample Preparation (Dilute-and-Shoot)
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 100 µL of urine sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 890 µL of methanol:water (1:1, v/v) to the tube.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to precipitate proteins and particulate matter.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.5 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 35°C[9] |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Blonanserin: m/z 368.2 → 297.2[5][6]this compound: m/z 373.2 → 302.2 (projected) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation Data
The following tables summarize the typical validation parameters for a similar LC-MS/MS method for blonanserin analysis in biological fluids.[5][8]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Blonanserin | 1 - 50[8] | > 0.9965[8] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 25 | < 15 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | < 15 | 85 - 115 |
Data presented is representative and based on published methods for blonanserin analysis.[8]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Blonanserin | 85 - 110 | Minimal with "dilute-and-shoot" and IS |
Visualizations
References
- 1. Blonanserin - Wikipedia [en.wikipedia.org]
- 2. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blonanserin-d5 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Blonanserin-d5 stock solutions to ensure their stability and integrity for research and analytical applications. This compound is a deuterium-labeled analog of Blonanserin, an atypical antipsychotic, and is commonly used as an internal standard in pharmacokinetic and metabolic studies.
Data Summary
Quantitative data regarding the solubility and recommended storage conditions for Blonanserin and its deuterated form are summarized below.
| Parameter | Solvent/Condition | Value | Source |
| Blonanserin Solubility | DMSO | ≥ 9.2 mg/mL | [1] |
| Methanol | Soluble | [2] | |
| Recommended Storage (Powder) | This compound | -20°C | [3] |
| This compound | +4°C | [4] | |
| Recommended Storage (in Solvent) | This compound | -80°C | [3] |
| Blonanserin (DMSO Stock) | -20°C (use within 1 year) | [5] | |
| Blonanserin (DMSO Stock) | -20°C (use within 1 month) | [1] | |
| Blonanserin (DMSO Stock) | -80°C (use within 6 months) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is adapted from methodologies for Blonanserin and is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. The molecular weight of this compound is approximately 372.53 g/mol .
-
Solvent Addition: Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.725 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Storage and Handling of this compound Stock Solutions
Proper storage and handling are critical to maintain the stability and integrity of the this compound stock solution.
Short-Term Storage (up to 1 month):
-
Store aliquots of the this compound stock solution in DMSO at -20°C.[1]
-
Protect from light.
-
Ensure vials are tightly sealed to prevent solvent evaporation and contamination.
Long-Term Storage (up to 6-12 months):
-
For long-term stability, store aliquots of the this compound stock solution in DMSO at -80°C.[1][3]
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
-
When a vial is needed, thaw it completely at room temperature, vortex briefly to ensure homogeneity, and then use the required amount.
General Handling Precautions:
-
Always handle this compound and its solutions in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[3]
-
Avoid contact with skin and eyes, and do not inhale the powder or aerosol.[3]
Caption: Decision tree for selecting the appropriate storage temperature.
Stability Considerations
While this compound is generally stable under the recommended storage conditions, it is crucial to monitor for any signs of degradation, such as discoloration or precipitation.[3] For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use.[5] The stability of the stock solution is influenced by factors such as the solvent, temperature, light exposure, and the number of freeze-thaw cycles. Adhering to the protocols outlined in this document will help ensure the reliability and reproducibility of experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Shift with Deuterated Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts when using deuterated internal standards in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift when using deuterated standards?
A chromatographic shift refers to the difference in retention time observed between a non-deuterated (protiated) analyte and its deuterated internal standard.[1][2][3] This phenomenon is also known as the chromatographic isotope effect (CIE).[4][5]
Q2: What is the primary cause of this chromatographic shift?
The primary cause is the deuterium isotope effect .[1][2] Deuterium atoms are heavier and have a larger van der Waals radius than hydrogen atoms.[5] This difference in mass and size can lead to subtle changes in the physicochemical properties of the molecule, such as its polarity, hydrophobicity, and acidity, which in turn affects its interaction with the stationary and mobile phases of the chromatography system.[1][3][6]
Q3: In which direction does the shift typically occur?
In reversed-phase liquid chromatography (RPLC), deuterated compounds generally have weaker interactions with the nonpolar stationary phase and tend to elute earlier than their non-deuterated counterparts.[1][2][7] However, there have been instances where the reverse has been observed.[1] In gas chromatography (GC), deuterated analytes also typically have shorter retention times.[5]
Q4: Does the number of deuterium atoms in the standard affect the shift?
Yes, the magnitude of the chromatographic shift is often dependent on the number of deuterium atoms incorporated into the molecule.[1][8] A greater number of deuterium substitutions can lead to a more significant shift in retention time.[1][8] However, the relationship is not always linear, and the position of the deuterium atoms also plays a crucial role.[4][9]
Q5: Can the position of the deuterium atoms influence the chromatographic shift?
Absolutely. The position of deuterium substitution (e.g., on an sp2 vs. sp3 hybridized carbon) can significantly impact the chromatographic isotope effect.[4][9] For instance, a deuterium atom connected to an sp2 hybridized carbon may have a different effect on retention compared to one on an sp3 hybridized carbon, depending on the stationary phase.[4][9]
Q6: Are there alternatives to deuterated standards that minimize this issue?
Yes, using internal standards labeled with heavier stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O) can minimize or eliminate the chromatographic shift.[6][7][10] These isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in nearly identical retention times to the analyte.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing issues related to chromatographic shifts with deuterated standards.
Problem: Significant or Variable Retention Time Shift Between Analyte and Deuterated Standard
Initial Assessment Workflow
Caption: Initial assessment workflow for retention time shifts.
Step 1: Characterize the Shift
-
Action: Perform several injections of your analyte and deuterated standard mixture.
-
Analysis:
| Parameter | Acceptable Variation | Potential Issue |
| ΔRT Consistency | < 2% RSD | System instability, column degradation |
| Peak Shape | Symmetrical for both | Column overload, secondary interactions |
| Co-elution Impact | Minimal matrix effect differences | Inaccurate quantification |
Step 2: Investigate Causes of Inconsistent Shifts
If the retention time shift is variable, the issue may lie with the chromatographic system itself rather than the isotope effect alone.
| Potential Cause | Troubleshooting Action |
| Mobile Phase Fluctuation | Manually prepare the mobile phase to bypass the mixing device and observe if the issue persists.[11] Add a tracer to one solvent to monitor for consistent mixing.[11] |
| Temperature Variation | Ensure the column oven is functioning correctly and the temperature is stable. A 1°C change can alter retention by 1-2%.[11][12] |
| System Leaks | Check for leaks, especially around fittings and the pump.[13] |
| Column Degradation | A contaminated or damaged column can lead to inconsistent retention times.[13] Consider replacing the column. |
Step 3: Method Optimization to Minimize the Shift
If the shift is consistent but problematic for your assay (e.g., due to differential matrix effects), you can attempt to optimize your chromatographic method.
Experimental Protocol: Method Optimization
-
Objective: To achieve better co-elution of the analyte and its deuterated internal standard.
-
Materials:
-
HPLC/UHPLC or GC system
-
Analytical column (consider columns with different stationary phase chemistries)
-
Analyte and deuterated internal standard
-
Mobile phase solvents
-
-
Procedure:
-
Gradient Modification: For liquid chromatography, adjust the gradient slope. A shallower gradient can sometimes improve resolution and alter the relative retention.[12]
-
Temperature Adjustment: Systematically vary the column temperature. Changes in temperature can affect the interactions of both the analyte and the standard with the stationary phase.[12]
-
Mobile Phase Composition:
-
Alter the organic modifier (e.g., acetonitrile vs. methanol in reversed-phase).
-
Adjust the pH of the aqueous phase, as this can change the ionization state of the molecules and their retention.
-
-
Column Chemistry: Test columns with different stationary phases. For example, a pentafluorophenyl (PFP) column has been shown to reduce the chromatographic deuterium effect under certain conditions compared to a standard C18 column.[14]
-
Logical Relationship of Optimization Parameters
Caption: Interplay of parameters for chromatographic optimization.
Step 4: Data Analysis and Integration Adjustments
If the shift cannot be eliminated, ensure your data analysis software can accommodate it. Some software allows for separate integration windows for the analyte and the internal standard, even when they are designated as a pair.[15] This prevents the integration of one peak from being skewed by the tail or front of the other.
Step 5: Consider an Alternative Internal Standard
If a significant and problematic chromatographic shift persists despite optimization, the most effective solution is to use an internal standard labeled with a different stable isotope.
| Isotope | Common Mass Shift | Chromatographic Shift vs. Analyte |
| Deuterium (²H) | +1 per D atom | Often significant |
| Carbon-13 (¹³C) | +1 per ¹³C atom | Negligible[7][10] |
| Nitrogen-15 (¹⁵N) | +1 per ¹⁵N atom | Negligible[6][10] |
Using a ¹³C- or ¹⁵N-labeled internal standard is the preferred approach to eliminate the chromatographic isotope effect and ensure co-elution with the analyte.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Stability of Blonanserin-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Blonanserin-d5 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the established stability of Blonanserin and its deuterated analog, this compound, in human plasma?
A1: While specific stability data for this compound is not extensively published, it is commonly used as a stable internal standard in bioanalytical methods for Blonanserin. The stability of Blonanserin has been evaluated under various conditions in human and rat plasma, and these results can be considered indicative for this compound. The stability of Blonanserin and its active metabolite, N-desethyl blonanserin, has been demonstrated under several storage conditions. For instance, in rat plasma, both compounds were stable at room temperature for 24 hours and after five freeze-thaw cycles.[1] Long-term stability has been shown at -20°C for 180 days.[1] For human plasma, bioanalytical methods have been validated with the stability of blonanserin and its metabolites confirmed, implying that the internal standard (this compound) is also stable under these conditions.[2][3][4][5]
Q2: How should I handle and store biological samples containing this compound to ensure its stability?
A2: Based on validated methods for Blonanserin, blood samples should be collected in tubes containing an anticoagulant like K2-EDTA.[2] Plasma should be separated by centrifugation, preferably at 4°C, within an hour of collection.[2] For short-term storage, plasma samples are generally stable at room temperature for up to 24 hours.[1] For long-term storage, freezing the plasma samples at -20°C or -80°C is recommended.[1][2] It is crucial to avoid repeated freeze-thaw cycles, although Blonanserin has been shown to be stable for up to five cycles.[1]
Q3: What are the expected stability results for this compound during autosampler use?
A3: Processed samples containing Blonanserin and its metabolites have been shown to be stable in an autosampler for at least 24 hours at room temperature.[1] This suggests that this compound, when used as an internal standard in a similar analytical run, will also remain stable under these conditions.
Q4: Is this compound stable in whole blood?
A4: Studies on Blonanserin indicate that it is stable in rat whole blood at room temperature for at least 2 hours.[1] This provides a window for sample processing after collection. It is best practice to centrifuge the blood and separate the plasma as soon as possible to minimize the potential for degradation.
Q5: Are there any known stability issues for this compound in urine?
A5: While specific stability data for this compound in urine is limited, a validated LC-MS/MS method for the simultaneous determination of Blonanserin and its metabolite in human plasma and urine has been established.[3][4] The validation of this method would have included stability assessments, indicating that both the analyte and the internal standard are stable under the tested storage and analytical conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or decreasing this compound peak area in repeat injections of the same sample. | Autosampler Instability: The processed sample may be degrading in the autosampler over the course of the analytical run. | Confirm the autosampler stability of this compound under your specific conditions (e.g., temperature, run time). A study has shown stability for 24 hours at room temperature.[1] If instability is suspected, consider cooling the autosampler or shortening the analytical run. |
| Inconsistent results between freshly prepared and stored quality control (QC) samples. | Freeze-Thaw Instability: Repeatedly freezing and thawing plasma samples can lead to degradation of the analyte. | Limit the number of freeze-thaw cycles. Blonanserin has been shown to be stable for up to five cycles.[1] Aliquot samples into smaller volumes before freezing to avoid thawing the entire sample for each analysis. |
| Low recovery of this compound during sample extraction. | Long-Term Storage Degradation: The analyte may have degraded during long-term storage if not kept at an appropriate temperature. | Ensure that plasma samples are stored at -20°C or -80°C for long-term storage.[1][2] Validate the long-term stability for your specific storage duration and temperature. |
| Degradation of this compound in whole blood before plasma separation. | Delayed Sample Processing: Prolonged exposure to enzymes in whole blood at room temperature can cause degradation. | Process blood samples as quickly as possible after collection. Centrifuge to separate plasma within the validated stability window (e.g., 2 hours at room temperature for Blonanserin).[1] |
| Poor precision in analytical results. | Stock Solution Instability: The stock solution of this compound may have degraded over time. | Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., refrigerated at 4°C).[1] Validate the stability of your stock solutions. |
Quantitative Stability Data Summary
The following tables summarize the stability of Blonanserin in various biological matrices under different conditions. As this compound is a deuterated analog used as an internal standard, its stability is expected to be comparable to that of Blonanserin. The acceptance criterion for stability is typically that the mean concentration of the stored samples is within ±15% of the nominal concentration.[6]
Table 1: Freeze-Thaw Stability of Blonanserin in Rat Plasma [1]
| Analyte | Concentration (ng/mL) | Number of Cycles | Mean Concentration (ng/mL) | Accuracy (%) |
| Blonanserin | Low QC | 5 | Within ±15% of nominal | Not specified |
| Blonanserin | High QC | 5 | Within ±15% of nominal | Not specified |
Table 2: Short-Term (Room Temperature) Stability of Blonanserin in Rat Plasma and Whole Blood [1]
| Matrix | Analyte | Storage Duration | Mean Concentration | Accuracy (%) |
| Whole Blood | Blonanserin | 2 hours | Within ±15% of nominal | Not specified |
| Plasma | Blonanserin | 24 hours | Within ±15% of nominal | Not specified |
Table 3: Long-Term Stability of Blonanserin in Rat Plasma [1]
| Analyte | Storage Temperature | Storage Duration | Mean Concentration | Accuracy (%) |
| Blonanserin | -20°C | 180 days | Within ±15% of nominal | Not specified |
Table 4: Autosampler Stability of Processed Blonanserin Samples [1]
| Analyte | Storage Duration | Mean Concentration | Accuracy (%) |
| Blonanserin | 24 hours | Within ±15% of nominal | Not specified |
Detailed Experimental Protocols
Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank plasma with this compound at low and high quality control (QC) concentrations.
-
Freezing: Freeze the QC samples at -20°C or -80°C for at least 24 hours.
-
Thawing: Thaw the samples completely at room temperature.
-
Cycling: Repeat the freeze-thaw cycle for a predetermined number of times (e.g., three or five cycles).
-
Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Comparison: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples. The deviation should be within ±15%.
Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike blank plasma with this compound at low and high QC concentrations.
-
Storage: Keep the QC samples at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
Analysis: After the storage period, process and analyze the samples.
-
Comparison: Compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal value.
Long-Term Stability Assessment
-
Sample Preparation: Prepare a set of QC samples in the biological matrix of interest.
-
Storage: Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).
-
Analysis: At each time point, retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Visualizations
Caption: General workflow for assessing the stability of this compound in plasma.
Caption: Logical workflow for a freeze-thaw stability experiment.
References
- 1. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Strategies to overcome ion suppression with Blonanserin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly ion suppression, during the LC-MS/MS analysis of Blonanserin using its deuterated internal standard, Blonanserin-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Blonanserin) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This competition for ionization can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] It is a significant concern because it can lead to underestimation of the analyte concentration, compromising the validity of study results.
Q2: How can I determine if ion suppression is affecting my this compound assay?
A2: A common method to assess ion suppression is through a post-column infusion experiment. In this setup, a constant flow of Blonanserin and this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates the presence of ion suppression.[4][5]
Q3: Is this compound an appropriate internal standard to compensate for ion suppression?
A3: Yes, a stable isotope-labeled internal standard like this compound is the ideal choice. Since it has very similar physicochemical properties to Blonanserin, it will co-elute and experience nearly identical ion suppression effects.[1][6] By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable results.[1][6]
Troubleshooting Guide: Overcoming Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound LC-MS/MS assay.
Problem 1: Low signal intensity or high variability in this compound signal.
This could be an indication of significant ion suppression from the sample matrix.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Blonanserin and Blonanserin-d5
This technical support center provides guidance for the optimization of Multiple Reaction Monitoring (MRM) transitions and troubleshooting for the analysis of Blonanserin and its deuterated internal standard, Blonanserin-d5, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Blonanserin?
A1: The optimal MRM transitions for Blonanserin can be determined by direct infusion of a standard solution into the mass spectrometer. Based on published literature, a common and sensitive transition is m/z 368.1 → 296.9.[1] However, it is always recommended to optimize these transitions on your specific instrument.
Q2: What is a suitable internal standard (IS) for the analysis of Blonanserin?
A2: A stable isotope-labeled version of the analyte is the ideal internal standard. For Blonanserin analysis, this compound is a suitable choice. Other deuterated standards like N-desethyl blonanserin-d8 have also been successfully used.[1] The key is to use an IS that co-elutes with the analyte and behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response.
Q3: What are the predicted MRM transitions for this compound?
Q4: What sample preparation technique is recommended for plasma samples?
A4: Protein precipitation is a simple and effective method for preparing plasma samples for Blonanserin analysis.[1][2][3] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for injection into the LC-MS/MS system.
Q5: How can I avoid ion suppression in my analysis?
A5: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples. To mitigate this, ensure efficient chromatographic separation of Blonanserin from endogenous plasma components. Using a suitable internal standard like this compound can also help to compensate for ion suppression. Additionally, sample preparation techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to protein precipitation, although they are more complex.[2][4]
MRM Transition Parameters
The following table summarizes typical MRM transition parameters for Blonanserin. Please note that optimal values for collision energy (CE), declustering potential (DP), and other MS parameters should be determined empirically on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Blonanserin | 368.1 | 296.9 | Commonly reported transition.[1] |
| This compound | 373.1 (Predicted) | 296.9 (Predicted) | Predicted based on the fragmentation of Blonanserin. |
Experimental Protocol: LC-MS/MS Method for Blonanserin in Plasma
This protocol provides a general procedure for the analysis of Blonanserin in plasma. Optimization may be required for your specific application and instrumentation.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Blonanserin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare serial dilutions of the Blonanserin stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol:water (50:50, v/v) to the desired concentration.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
2. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: Monitor the transitions listed in the table above.
Troubleshooting Guide
Q: I am observing poor peak shape (e.g., tailing or fronting). What could be the cause?
A: Poor peak shape can result from several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute the sample after evaporation should be similar in composition to the initial mobile phase to ensure good peak shape.
-
Column Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column or replacing it if necessary.
-
Secondary Interactions: Blonanserin is a basic compound and can interact with residual silanols on the silica-based column packing. Adding a small amount of an amine modifier to the mobile phase or using a column with end-capping can help.
Q: My sensitivity is low. How can I improve it?
A: Low sensitivity can be addressed by:
-
Optimizing MS Parameters: Ensure that all ion source and compound-specific parameters (e.g., collision energy) are optimized for Blonanserin and this compound.
-
Improving Sample Preparation: A more rigorous sample clean-up method like solid-phase extraction (SPE) might be necessary to reduce matrix effects and improve sensitivity.[2][4]
-
Checking for Leaks: Ensure there are no leaks in the LC system, as this can lead to a drop in pressure and poor performance.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. Experiment with different additives and concentrations.
Q: I am seeing high background noise in my chromatograms. What can I do?
A: High background noise can originate from:
-
Contaminated Solvents or Reagents: Use high-purity LC-MS grade solvents and reagents.
-
Contaminated LC System: Flush the entire LC system, including the injector and column, with a strong solvent mixture.
-
Matrix Effects: Endogenous components from the sample matrix can contribute to high background. Improve sample clean-up to remove these interferences.
-
Electronic Noise: Ensure the mass spectrometer is properly grounded and that there are no sources of electrical interference nearby.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Blonanserin.
Caption: Troubleshooting guide for low signal intensity in Blonanserin analysis.
References
- 1. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Blonanserin-d5 Purity Assessment and Potential Interferences: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Blonanserin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically specified by the manufacturer. Commercially available standards often have a purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC)[1]. Specific batches may have higher purities, for instance, 99.62%[2]. It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot for the exact purity value.
Q2: What are the common analytical techniques used to assess the purity of this compound?
A2: The most common techniques for purity assessment of this compound and related compounds are:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is used to determine chromatographic purity and quantify impurities[1][3].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantification and identification of this compound and its potential impurities or metabolites[4][5][6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is employed for the structural elucidation and confirmation of the deuterated positions.
-
Gas Chromatography (GC) may be used to analyze for residual solvents from the synthesis process[8].
Q3: Why is this compound used in experimental settings?
A3: this compound serves as a stable isotope-labeled internal standard in analytical and pharmacokinetic research[9][10]. Its key application is in quantitative LC-MS/MS studies to improve the accuracy and precision of the measurement of Blonanserin in biological samples by correcting for variations in sample preparation and instrument response[4][10].
Q4: What are the potential impurities that could be present in a this compound sample?
A4: Impurities in Blonanserin, and by extension its deuterated analog, can originate from various sources. These include:
-
Process-Related Impurities: Unreacted starting materials and synthetic intermediates from the manufacturing process[8].
-
Degradation Impurities: Products of oxidation, hydrolysis, or photodegradation that may form during storage[8].
-
Residual Solvents: Solvents like methanol or dichloromethane used during synthesis and purification[8].
-
Isotopic Variants: Molecules with fewer than the desired five deuterium atoms, or unlabeled Blonanserin.
Troubleshooting Guides
Chromatographic Analysis (HPLC & LC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a new column or a column with a different stationary phase.- Reduce the injection volume or sample concentration. |
| Low Signal Intensity/Sensitivity | - Suboptimal mass spectrometry parameters- Matrix effects in biological samples- Inefficient ionization | - Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).- Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization[4][5]. |
| Isotopic Interference/Crosstalk | - Presence of unlabeled Blonanserin in the this compound standard.- In-source fragmentation or natural isotope abundance of the analyte. | - Verify the isotopic purity of the this compound standard.- Optimize chromatographic separation to resolve the analyte from interfering species.- Select different MRM transitions with less potential for overlap. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a stable temperature[4]. |
General Handling and Storage
| Issue | Potential Cause | Troubleshooting Steps |
| Degradation of Standard | - Improper storage conditions (exposure to light, moisture, or high temperatures). | - Store this compound as recommended on the CoA, typically in a cool, dark, and dry place.- Prepare fresh stock solutions and store them at appropriate temperatures (e.g., -20°C or -80°C for extended periods)[2]. |
| Inaccurate Standard Concentrations | - Errors in weighing or dilution.- Use of volatile solvents without proper handling. | - Use a calibrated analytical balance.- Allow the standard to equilibrate to room temperature before weighing.- Prepare stock solutions in less volatile solvents when possible and keep containers tightly sealed. |
Quantitative Data Summary
The following table summarizes purity and concentration data from various sources for Blonanserin and its analogs.
| Compound | Purity/Concentration | Analytical Method | Reference |
| This compound | >95% | HPLC | [1] |
| Blonanserin | 99.62% | Not Specified | [2] |
| Blonanserin | 99.1% | Not Specified | [4] |
| N-desethyl blonanserin | 99.0% | Not Specified | [4] |
| N-desethyl blonanserin-d8 | 99.0% | Not Specified | [4] |
| Blonanserin | 99.8% | Not Specified | [5] |
| Blonanserin C (N-desethyl) | 99.8% | Not Specified | [5] |
| Blonanserin Tablet Assay | 99.25% | RP-HPLC | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol is a general guideline for assessing the chromatographic purity of this compound.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile)[5][6]. A common starting point is a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C[4].
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Further dilute with the mobile phase to a suitable working concentration.
-
Analysis: Inject the standard solution and analyze the chromatogram for the presence of impurity peaks. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Quantification in Biological Matrix using LC-MS/MS
This protocol outlines a method for using this compound as an internal standard for the quantification of Blonanserin in plasma.
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or C8 column (e.g., 4.6 x 100 mm, 3.5 µm)[4][5].
-
Mobile Phase:
-
A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Use a suitable gradient to elute the analyte and internal standard[4].
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in spiked blank plasma samples. Determine the concentration of Blonanserin in unknown samples from this curve.
Visualizations
Caption: Workflow for the quantification of Blonanserin in plasma using this compound as an internal standard.
Caption: A logical diagram for troubleshooting poor peak shape in HPLC analysis.
References
- 1. This compound | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
- 11. jocpr.com [jocpr.com]
- 12. ijprajournal.com [ijprajournal.com]
Technical Support Center: Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards (IS) in bioanalysis?
A1: The most prevalent issues include:
-
Isotopic Exchange (or Back-Exchange): Deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvents.[1] This leads to a decrease in the signal of the deuterated IS and an artificial increase in the signal of the unlabeled analyte.
-
Differential Matrix Effects: The analyte and the deuterated IS experience different degrees of ion suppression or enhancement from matrix components.[2][3] This can occur even with a stable isotope-labeled IS and can lead to inaccurate quantification.
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can have slightly different retention times on chromatographic columns compared to their non-deuterated counterparts.[4] This can lead to incomplete co-elution and contribute to differential matrix effects.
-
Isotopic Purity Issues: The deuterated IS may contain a small amount of the unlabeled analyte as an impurity.[5] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).
-
In-source Fragmentation or Transformation: The deuterated IS may undergo fragmentation or transformation in the ion source of the mass spectrometer, potentially leading to interference with the analyte signal.
-
Stability Problems: Deuterated standards can degrade under certain storage or experimental conditions, affecting the accuracy of the assay.[6]
Q2: Why does my deuterated internal standard have a different retention time than the analyte?
A2: The difference in retention time, known as the chromatographic isotope effect, arises from the subtle physicochemical differences between the deuterated and non-deuterated molecules. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's polarity and its interaction with the stationary phase of the chromatography column.[4][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[4]
Q3: What is isotopic exchange and how can I prevent it?
A3: Isotopic exchange is the process where deuterium atoms on your internal standard are replaced by protons (hydrogen atoms) from the surrounding environment, such as the sample matrix or solvents.[1][8] This can compromise the accuracy of your results by reducing the intensity of the internal standard signal.[1]
To prevent isotopic exchange:
-
Choose a stable labeling position: Deuterium labels should be placed on non-exchangeable positions within the molecule, such as on a carbon atom that is not adjacent to a heteroatom (O, N) or a carbonyl group.[8] Aromatic positions are generally more stable than aliphatic ones.
-
Control pH: Isotopic exchange can be catalyzed by acidic or basic conditions.[8] Ensure that the pH of your sample and solvent system is neutral or within a range where the label is stable.
-
Proper Storage: Store your deuterated standards in a non-protic solvent and at low temperatures to minimize the potential for exchange over time.
Q4: How can I assess the isotopic purity of my deuterated internal standard?
A4: The isotopic purity of a deuterated internal standard can be determined using analytical techniques such as:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Proton NMR (¹H-NMR) is highly precise for measuring the small amount of residual hydrogen in a highly deuterated sample.[9] By comparing the signal of these residual protons to a known internal standard, the overall isotopic enrichment can be accurately determined.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms).[9] This allows for the quantification of the desired deuterated species and any unlabeled or partially labeled impurities.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response
Symptom: The peak area of the deuterated internal standard varies significantly across an analytical run, between runs, or between quality control (QC) samples and study samples.
Possible Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Poor Accuracy and Precision in QC Samples
Symptom: The calculated concentrations of your quality control samples are consistently outside the acceptable limits for accuracy and/or precision.
Possible Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for poor accuracy and precision.
Data Presentation
Table 1: Impact of Internal Standard Choice on Assay Precision
| Analyte | Internal Standard | Mean Bias (%) | Standard Deviation (%) | n |
| Kahalalide F | Analog IS | 96.8 | 8.6 | 284 |
| Kahalalide F | SIL IS (D8) | 100.3 | 7.6 | 340 |
| Data adapted from a comparative study.[10] The use of a stable isotope-labeled (SIL) internal standard significantly improved the precision of the assay. |
Table 2: Examples of Chromatographic Retention Time Shifts
| Compound | Isotopic Label | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |
| Peptides | Dimethyl-d6 | Reversed-Phase LC | -2.9 seconds | [4][11] |
| Fexofenadine | d6 | Reversed-Phase LC | Not specified, but separation observed | [12] |
| Testosterone | d2 vs d5 | UPLC | D5 eluted earlier than D2 | [3] |
| This table illustrates that deuterated internal standards can have different retention times compared to the unlabeled analyte, which can impact the accuracy of quantification if not properly addressed. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix supernatant before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before initiating the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[13]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix lots should be <15%.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effects.
-
Protocol 2: Assessment of Isotopic Exchange
Objective: To determine the stability of the deuterium label on the internal standard in the biological matrix under study.
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Spike the deuterated internal standard into these QC samples.
-
Incubate the samples at the intended storage and processing temperatures (e.g., room temperature, 4°C, -20°C, -80°C) for various durations (e.g., 0, 4, 8, 24 hours for benchtop stability; longer periods for freeze-thaw and long-term stability).
-
Extract the samples at each time point.
-
Analyze the samples by LC-MS/MS.
-
Monitor the peak area of the deuterated internal standard and look for any signal from the unlabeled analyte at the corresponding retention time.
-
Data Analysis:
-
A significant decrease in the peak area of the deuterated IS over time, coupled with an increase in the signal of the unlabeled analyte, indicates isotopic exchange.
-
The stability is considered acceptable if the response of the deuterated IS remains within ±15% of the initial response.
-
References
- 1. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine [laur.lau.edu.lb:8443]
- 10. nebiolab.com [nebiolab.com]
- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Blonanserin-d5 Versus Alternative Internal Standards: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic agent blonanserin, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of blonanserin-d5, a deuterated analog, with other commonly employed internal standards, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and matrix effects.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte.[1] This guide evaluates the performance of this compound against three other internal standards used in the quantification of blonanserin: AD-5332, N-desethyl blonanserin-d8, and clozapine.
Performance Comparison of Internal Standards
The following tables summarize the key performance metrics reported for each internal standard in the bioanalysis of blonanserin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that the experimental conditions varied across the different studies cited, which may influence the results.
This compound
This compound is a deuterated analog of blonanserin and is frequently used to ensure high accuracy in pharmacokinetic studies.[2]
| Performance Metric | Reported Value(s) | Reference |
| Linearity Range | 2.00 - 2000 pg/mL | [3] |
| Intra-batch Precision | < 7.2% | [3] |
| Inter-batch Precision | < 5.3% | [3] |
| Intra-batch Accuracy | -4.1% to 9.5% | [3] |
| Inter-batch Accuracy | -2.0% to 4.4% | [3] |
| Lower Limit of Quantification (LLOQ) | 2.00 pg/mL | [3] |
AD-5332
AD-5332 has been utilized as an internal standard in a highly sensitive LC-MS/MS method for the simultaneous determination of blonanserin and its metabolite.[4]
| Performance Metric | Reported Value(s) | Reference |
| Linearity Range | 0.012 - 5.78 ng/mL | [4] |
| Intra-day Precision | < 7.5% | [4] |
| Inter-day Precision | < 7.5% | [4] |
| Extraction Recovery | > 85% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.012 ng/mL | [4] |
N-desethyl blonanserin-d8
N-desethyl blonanserin-d8, a deuterated metabolite of blonanserin, has been employed as an internal standard for the quantification of both blonanserin and its active metabolite, N-desethyl blonanserin.[5]
| Performance Metric | Reported Value(s) | Reference |
| Linearity Range | 0.1 - 100.0 ng/mL | [5] |
| Intra-batch Precision (%CV) | ≤ 10.2% | [5] |
| Inter-batch Precision (%CV) | ≤ 8.5% | [5] |
| Accuracy (% bias) | -8.7% to 9.8% | [5] |
| Extraction Recovery | 87.06% - 91.41% | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |
Clozapine
Clozapine, an atypical antipsychotic, has also been used as an internal standard for the determination of blonanserin in human plasma.[6]
| Performance Metric | Reported Value(s) | Reference |
| Linearity Range | 0.01 - 5 ng/mL | [6] |
| Intra-day Precision (%CV) | ≤ 2% | [6] |
| Inter-day Precision (%CV) | ≤ 2% | [6] |
| Accuracy (% nominal) | 90% - 98.4% | [6] |
| Extraction Recovery | 95.15% - 97.04% | [6] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method Using this compound
-
Sample Preparation: Protein precipitation.[3]
-
Chromatography: ULTIMATE XB C18 column (5.0µm, 2.1×50mm) with a gradient elution using 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[3]
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive mode. The multiple reaction monitoring (MRM) transitions were m/z 368.3 → 297.2 for blonanserin and m/z 373.3 → 297.2 for this compound.[3]
Method Using AD-5332
-
Sample Preparation: Direct protein precipitation.[4]
-
Chromatography: Waters XBridge C8 column (4.6 × 150 mm, 3.5 μm) with a mobile phase consisting of 10 mM ammonium formate and 0.1% formic acid in water and 0.1% formic acid in methanol.[4]
-
Detection: Tandem mass spectrometry with ESI in positive mode. MRM was used for quantification.[4]
Method Using N-desethyl blonanserin-d8
-
Sample Preparation: One-step protein precipitation.[5]
-
Chromatography: Agilent Eclipse Plus C18 column (4.6 × 100 mm, 3.5 μm) with a mobile phase of methanol and water (75:25, v/v, 5 mM ammonium formate) and acetonitrile containing 0.1% formic acid.[5]
-
Detection: Tandem mass spectrometry with ESI in positive mode. The MRM transitions were m/z 368.10 → 296.90 for blonanserin and m/z 348.15 → 302.05 for N-desethyl blonanserin-d8.[5]
Method Using Clozapine
-
Sample Preparation: Liquid-liquid extraction.[6]
-
Chromatography: Waters Symmetry shield, C18 column (4.6mm id x 50 mm) with a mobile phase of 7 mM ammonium formate and acetonitrile (30:70 v/v).[6]
-
Detection: Tandem mass spectrometry with ESI in positive ion mode. The MRM transitions were m/z 367.24 → 296.19 for blonanserin and m/z 326.8 → 269.07 for clozapine.[6]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical experimental workflow and the rationale behind using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for the quantification of blonanserin in plasma.
References
- 1. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a validated methodology for identifying clozapine treatment periods in electronic health records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Blonanserin Bioanalytical Methods
This guide provides a detailed comparison of various bioanalytical methods for the quantification of blonanserin and its metabolites in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies. The data presented is compiled from published, validated methodologies.
Experimental Protocols
The bioanalytical methods for blonanserin predominantly utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The key steps in these methods involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step in analyzing blonanserin from biological samples (typically plasma or urine) is the extraction of the analyte from the complex matrix. Three primary techniques have been reported:
-
Protein Precipitation (PPT): This is a simple and rapid method where a protein-precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of blonanserin from the aqueous biological matrix into an immiscible organic solvent. A common solvent system used is a mixture of ethyl acetate and dichloromethane.[1] This method offers cleaner extracts compared to PPT.
-
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample preparation compared to PPT and LLE. The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent.
Chromatographic Separation: The separation of blonanserin and its metabolites from endogenous components is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
Columns: C18 columns are frequently used for the separation.[1][2][3][4]
-
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium formate) and an organic solvent (such as acetonitrile or methanol).[1][2][5] The composition can be delivered isocratically or as a gradient.
Mass Spectrometric Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transitions are specific for blonanserin and its metabolites, as well as the internal standard used for quantification.
Method Comparison
The following tables summarize the key parameters and performance characteristics of different validated bioanalytical methods for blonanserin.
Table 1: Sample Preparation and Chromatographic Conditions
| Method Reference | Sample Preparation | Chromatographic Column | Mobile Phase | Run Time |
| Wen et al., 2012[1] | Liquid-Liquid Extraction (ethyl acetate and dichloromethane) | Agilent Eclipse Plus C18 | Acetonitrile and ammonium formate-formic acid buffer | 5.5 min |
| Unnamed Author, 2025[6][7] | Liquid-Liquid Extraction | Waters Symmetry Shield C18 | 7 mM ammonium formate and acetonitrile | 2.5 min |
| Unnamed Author, 2025[4] | Liquid-Liquid Extraction | ULTIMATE XB C18 | Gradient elution | Not Specified |
| Unnamed Author, 2023[2] | Protein Precipitation | Agilent Eclipse Plus C18 | Methanol, water, and acetonitrile with formic acid | 4 min |
| Unnamed Author, 2021[5] | Protein Precipitation | Waters XBridge C8 | Water and methanol with ammonium formate and formic acid | Not Specified |
| Unnamed Author, 2022[3] | Solid-Phase Extraction | Acquity UPLC CSH C18 | Acetonitrile-water with ammonium formate and formic acid | 3.5 min |
Table 2: Mass Spectrometric and Validation Parameters
| Method Reference | Mass Spectrometer | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Wen et al., 2012[1] | Not Specified | 0.01 - 2 | 0.01 | < 8.0 | < 8.0 | < 6.6 |
| Unnamed Author, 2025[6][7] | Not Specified | 0.01 - 5 | 0.01 | ≤ 2 | ≤ 2 | 90 - 98.4 (% nominal) |
| Unnamed Author, 2025[4] | TRIPLE QUAD 6500+ | 0.002 - 2 | 0.002 | < 7.2 | < 5.3 | -4.1 to 9.5 |
| Unnamed Author, 2023[2] | Shimadzu LCMS-8040 | 0.1 - 100 | 0.1 | < 15 | < 15 | Within ±15 |
| Unnamed Author, 2021[5] | Not Specified | 0.012 - 5.78 | 0.012 | < 7.5 | < 7.5 | Not Specified |
| Unnamed Author, 2022[3] | Not Specified | 0.01 - 1 | 0.01 | < 15 | < 15 | 85 - 115 (% nominal) |
Experimental Workflows
The following diagrams illustrate the typical workflows for the bioanalytical methods described.
References
- 1. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Blonanserin Analysis: Blonanserin-d5 vs. Structural Analogs
In the quantitative bioanalysis of the atypical antipsychotic drug Blonanserin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a detailed comparison of the isotopically labeled internal standard Blonanserin-d5 with commonly used structural analog internal standards, supported by experimental data from published literature.
Structural Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency. While stable isotope-labeled internal standards like this compound are often considered the gold standard, structural analogs can also provide reliable quantification if carefully selected and validated. Below are the structures of Blonanserin and the internal standards discussed in this guide.
Figure 1. Chemical structures of Blonanserin, this compound, AD-5332, and Clozapine.
Performance Data of this compound as an Internal Standard
Deuterated standards like this compound are considered optimal as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample processing and chromatographic separation.
| Parameter | Performance Data | Reference |
| Linearity Range | 2.00 - 2000.00 pg/mL | [1] |
| LLOQ | 2.00 pg/mL | [1] |
| Intra-batch Precision | < 7.2% | [1] |
| Inter-batch Precision | < 5.3% | [1] |
| Intra-batch Accuracy | -4.9% to 9.5% | [1] |
| Inter-batch Accuracy | -2.0% to 4.4% | [1] |
Performance Data of Structural Analog Internal Standards
Structural analogs are often more accessible and cost-effective alternatives to isotopically labeled standards. However, their performance can be influenced by differences in physicochemical properties compared to the analyte.
AD-5332 as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 0.012 - 5.78 ng/mL | [2][3] |
| LLOQ | 0.012 ng/mL | [2][3] |
| Intra-day Precision | < 7.5% | [2][3] |
| Inter-day Precision | < 7.5% | [2][3] |
| Extraction Recovery | > 85% | [2] |
N-desethyl blonanserin-d8 as an Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 0.1 - 100.0 ng/mL | |
| LLOQ | 0.1 ng/mL | |
| Accuracy | Within ± 15% | |
| Precision | < 15% |
Note: Specific performance data for N-desethyl blonanserin-d8 was not detailed in the provided search results, but a method using it was successfully validated and applied.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes.
Method Using this compound
-
Sample Preparation: Protein precipitation.[1]
-
Chromatography: Ultimate XB C18 column (5.0 μm, 2.1 × 50.0 mm) with a gradient elution of 0.1% acetic acid in water (Mobile Phase A) and 0.1% acetic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.8 mL/min. The column temperature was maintained at 40°C.[1]
-
Mass Spectrometry: Triple Quad 6500+ with ESI source. MRM transitions were m/z 368.3 → 297.20 for Blonanserin and m/z 373.30 → 297.20 for this compound.[1]
Method Using AD-5332
-
Chromatography: Waters XBridge C8 column (4.6 × 150 mm, 3.5 μm). The mobile phase consisted of a mixture of 10 mM ammonium formate and 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[2][3]
-
Mass Spectrometry: Multiple reaction monitoring (MRM) was performed in positive ESI mode.[2][3]
Method Using N-desethyl blonanserin-d8
-
Sample Preparation: One-step sample protein precipitation.
-
Chromatography: Agilent Eclipse Plus C18 column (4.6 × 100 mm, 3.5 μm) with a column temperature of 35°C. The mobile phase was a mixture of methanol and water (75:25, v/v, 5 mM ammonium formate) and acetonitrile containing 0.1% formic acid (15:85 ratio) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Shimadzu LCMS-8040 triple-quad mass spectrometer in positive electrospray ionization (ESI+) mode. MRM transitions were m/z 368.10 → 296.90 for blonanserin and m/z 348.15 → 302.05 for N-desethyl blonanserin-d8.
Blonanserin Signaling Pathway
Blonanserin is an atypical antipsychotic that exhibits its therapeutic effects through antagonism of dopamine and serotonin receptors. It has a high affinity for dopamine D2 and D3 receptors and the serotonin 5-HT2A receptor. This dual-action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.
References
Establishing Linearity for Blonanserin Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the atypical antipsychotic drug blonanserin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A key performance characteristic of any bioanalytical method is linearity, which demonstrates that the assay response is directly proportional to the concentration of the analyte over a given range. The choice of an appropriate internal standard (IS) is critical in achieving a reliable and robust linear response, especially in complex biological samples. This guide provides a comparative overview of establishing linearity for blonanserin assays, with a focus on the use of the stable isotope-labeled internal standard, Blonanserin-d5, and other alternatives.
Comparison of Linearity in Blonanserin Assays
The selection of an internal standard significantly influences the linear range and sensitivity of a blonanserin assay. Below is a summary of linearity data from various published methods, highlighting the performance of assays using this compound compared to other internal standards and methods without an internal standard.
| Internal Standard | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound | LC-MS/MS | Human Plasma | 2.00 - 2000.00 pg/mL | Not Reported | [1][2] |
| N-desethyl blonanserin-d8 | LC-MS/MS | Rat Plasma | 0.1 - 100.0 ng/mL | > 0.99 | [3] |
| Clozapine | LC-MS/MS | Human Plasma | 0.01 - 5 ng/mL | ≥ 0.98 | [4][5] |
| AD-5332 | LC-MS/MS | Human Plasma | 0.012 - 5.78 ng/mL | > 0.9990 | [6] |
| None | HPLC-UV | Drug Formulation | 32 - 48 µg/mL | 0.9998 | [7] |
| None | Spectrophotometry | Pure Drug | 2 - 10 µg/mL | 0.9999 | [8] |
As the data indicates, methods employing a stable isotope-labeled internal standard like this compound by LC-MS/MS achieve the highest sensitivity, with a linear range extending down to the picogram per milliliter level. This is crucial for accurately capturing the lower concentrations of blonanserin often observed in clinical and pharmacokinetic studies. While other internal standards also provide good linearity, the use of a deuterated analog of the analyte, such as this compound, is generally considered the gold standard as it most closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby effectively compensating for matrix effects and variability in sample processing.[9][10]
Experimental Workflow for Establishing Linearity
The following diagram illustrates a typical workflow for establishing the linearity of a bioanalytical method for blonanserin.
Caption: A generalized workflow for establishing and validating the linearity of a blonanserin bioanalytical assay.
Detailed Experimental Protocols
The following are representative protocols for establishing the linearity of a blonanserin assay using this compound as an internal standard, based on published literature.
Preparation of Stock and Working Solutions
-
Blonanserin Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of blonanserin reference standard in a suitable solvent (e.g., methanol).
-
This compound (Internal Standard) Stock Solution (e.g., 1 mg/mL): Prepare in a similar manner to the blonanserin stock solution.
-
Working Solutions: Prepare serial dilutions of the blonanserin stock solution with a suitable solvent to create a series of working solutions for calibration standards and quality control (QC) samples. A separate stock solution should be used for preparing QC samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with the blonanserin working solutions to achieve a minimum of five to seven non-zero concentration levels covering the expected in-study concentration range. The lowest concentration will define the lower limit of quantification (LLOQ).
-
Quality Control (QC) Samples: Prepare at least three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a specified volume of the this compound working solution (to achieve a final concentration within the linear range of the detector).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture for a set time (e.g., 1 minute).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[1][3]
-
Flow Rate: A typical flow rate would be in the range of 0.5 - 1.0 mL/min.[1][3]
-
Injection Volume: 5-10 µL.[3]
-
-
Mass Spectrometric Detection:
Data Analysis and Linearity Assessment
-
Integrate the peak areas for both blonanserin and this compound in the chromatograms.
-
Calculate the peak area ratio of blonanserin to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure a good fit across the entire concentration range.[3]
-
The linearity of the method is established if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).
References
- 1. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 2. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jocpr.com [jocpr.com]
- 9. veeprho.com [veeprho.com]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Blonanserin Quantification: A Guide to Inter-laboratory Variability
A deep dive into the analytical landscape for the atypical antipsychotic, blonanserin, reveals a consistent reliance on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its quantification in biological matrices. While this technology offers high sensitivity and selectivity, a close examination of published methodologies highlights potential sources of inter-laboratory variability that can impact data comparability in multi-site research and clinical trials. This guide provides a comparative overview of existing methods, detailed experimental protocols, and visual workflows to aid researchers in navigating these analytical challenges.
The therapeutic monitoring and pharmacokinetic profiling of blonanserin are crucial for optimizing its efficacy and safety in the treatment of schizophrenia.[1][2][3][4][5] Achieving consistent and reproducible quantification across different laboratories is paramount for reliable data interpretation. This guide synthesizes data from several validated LC-MS/MS methods to illuminate key methodological variations and their potential impact on analytical outcomes.
Comparative Analysis of LC-MS/MS Methods
The quantification of blonanserin, often concurrently with its major metabolites like N-desethyl blonanserin, is predominantly achieved through LC-MS/MS.[6][7][8][9] While the core technology is consistent, variations in sample preparation, chromatographic separation, and mass spectrometric detection parameters can introduce variability. The following tables summarize the key parameters from several published studies, offering a side-by-side comparison.
Table 1: Sample Preparation Methodologies
| Study | Biological Matrix | Sample Pre-treatment |
| Mondal et al.[10] | Human Plasma | Liquid-Liquid Extraction (LLE) |
| Song et al.[9] | Human Plasma & Urine | Liquid-Liquid Extraction (LLE) |
| Unspecified[6] | Human Plasma | Protein Precipitation |
| Unspecified[7] | Rat Plasma | Protein Precipitation |
| Unspecified[8] | Urine | Dilute-and-Shoot |
Table 2: Chromatographic Conditions
| Study | Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) |
| Mondal et al.[10] | Waters Symmetry Shield, C18 (4.6 x 50 mm) | 7 mM Ammonium formate and Acetonitrile (30:70 v/v) | 0.6 | Not Specified |
| Song et al.[9] | Agilent Eclipse Plus C18 | Acetonitrile and 5mM Ammonium formate-formic acid buffer (87:13, v/v) | Not Specified | 5.5 |
| Unspecified[6] | Waters XBridge C8 (4.6 x 150 mm, 3.5 µm) | A: 10 mM Ammonium formate and 0.1% formic acid in water; B: 0.1% formic acid in methanol | Not Specified | 5.5 |
| Unspecified[7] | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | A: Methanol and water (75:25, v/v, 5 mM ammonium formate); B: Acetonitrile with 0.1% formic acid (15:85) | 0.5 | Not Specified |
| Unspecified[8] | Microbore column (2.1 x 5 mm, 1.7 µm) | Not Specified | Not Specified | 2 |
Table 3: Mass Spectrometric Parameters and Performance
| Study | Ionization Mode | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Mondal et al.[10] | Positive Ion Mode | 367.24 → 296.19 | 0.01 - 5 | 0.01 | ≤ 2% | ≤ 2% |
| Song et al.[9] | Positive Mode | 368.2 → 297.2 | 0.01 - 2 | 0.01 | < 8.0% | < 6.6% |
| Unspecified[6] | Positive ESI | Not Specified | 0.012 - 5.78 | 0.012 | < 7.5% | < 7.5% |
| Unspecified[7] | ESI | 368.10 → 296.90 | 0.1 - 100 | 0.1 | < 15% | < 15% |
| Unspecified[8] | Not Specified | 368.2 → 297.2 | 1 - 50 | Not Specified | < 15% | < 15% |
Detailed Experimental Protocols
To facilitate methodological harmonization, detailed protocols for the most common procedures are outlined below.
Sample Preparation: Protein Precipitation
A simple and rapid method for sample clean-up.[6][7]
-
To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A more selective method that can reduce matrix effects.[9][10]
-
To a 500 µL aliquot of plasma, add a suitable internal standard.
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate and dichloromethane, 4:1 v/v).[9]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualization of the Analytical Workflow
To provide a clear visual representation of the typical analytical process for blonanserin quantification, the following workflow diagram has been generated.
Caption: A generalized workflow for the quantification of blonanserin in plasma samples using LC-MS/MS.
Conclusion
The quantification of blonanserin by LC-MS/MS is well-established, with multiple validated methods available. However, the lack of standardized protocols, particularly in sample preparation and chromatographic conditions, can lead to inter-laboratory variability. By carefully considering the methodological details presented in this guide, researchers can better understand potential sources of discrepancy and work towards developing more harmonized analytical approaches. This will ultimately enhance the reliability and comparability of blonanserin quantification data across different research settings, contributing to a more robust understanding of its clinical pharmacology.
References
- 1. Effectiveness and safety of blonanserin monotherapy for first-episode schizophrenia with and without prominent negative symptoms: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of blonanserin for patients with drug treatment-resistant schizophrenia and dopamine supersensitivity: A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of Blonanserin in the patients with schizophrenia: a randomized, double-blind, risperidone-compared trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Safety and Effectiveness of Blonanserin in Chinese Patients with Schizophrenia: An Interim Analysis of a 12-Week Open-Label Prospective Multi-Center Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Performance of Blonanserin-d5 in Diverse Biological Matrices
This guide provides a detailed comparison of the performance of Blonanserin and its deuterated internal standard, Blonanserin-d5, across various biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. The data presented is compiled from various validated bioanalytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Blonanserin is a novel atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It functions as a potent antagonist for dopamine D2 and serotonin 5-HT2A receptors.[1][3] Accurate quantification of Blonanserin in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is commonly used as an internal standard (IS) in these analyses to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[4]
Data Presentation: Performance Across Matrices
The following tables summarize the quantitative performance of various analytical methods for Blonanserin quantification in human plasma, rat plasma, and human urine. These methods utilize different sample preparation techniques, highlighting the adaptability of Blonanserin analysis to different laboratory workflows and matrix complexities.
Table 1: Performance in Human Plasma
| Parameter | Method 1: Protein Precipitation[1] | Method 2: Liquid-Liquid Extraction (LLE)[5] | Method 3: Liquid-Liquid Extraction (LLE)[4] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | AD-5332 | Clozapine | This compound |
| Linearity Range | 0.012–5.78 ng/mL | 0.01–5 ng/mL | 0.002–2 ng/mL |
| LLOQ | 0.012 ng/mL | 0.01 ng/mL | 0.002 ng/mL |
| Extraction Recovery | >85% | 95.15%–97.04% | Not Specified |
| Precision (CV%) | <7.5% (Intra- & Inter-day) | ≤2% (Intra- & Inter-day) | <7.2% (Intra-batch), <5.3% (Inter-batch) |
| Accuracy | Not Specified | 90%–98.4% of nominal | -4.1% to 9.5% (Intra-batch), -2.0% to 4.4% (Inter-batch) |
| Matrix Effect | Not Specified | Factor: 0.981 (LQC), 1.02 (HQC) | Not Specified |
Table 2: Performance in Rat Plasma
| Parameter | Method: Protein Precipitation[6] |
| Analytical Technique | HPLC-MS/MS |
| Internal Standard | N-desethyl blonanserin-d8 |
| Linearity Range | 0.1–100.0 ng/mL |
| LLOQ | 0.1 ng/mL |
| Extraction Recovery | 87.06%–91.41% |
| Precision (CV%) | <10.21% |
| Accuracy | Within ±15% (±20% for LLOQ) |
| Matrix Effect | Precision <4.53% |
Table 3: Performance in Human Urine
| Parameter | Method 1: Liquid-Liquid Extraction (LLE)[7] | Method 2: Dilute-and-Shoot[8] |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Internal Standard | N-desethyl-chlor-blonanserin | Not Specified |
| Linearity Range | 0.01–2 ng/mL | 1–50 ng/mL |
| LLOQ | 0.01 ng/mL | Not Specified (LOD = 0.03 ng/mL) |
| Extraction Recovery | Not Specified | Not Applicable |
| Precision (CV%) | <8.0% (Intra- & Inter-day) | <15% (Inter- & Intra-batch) |
| Accuracy (RE%) | <6.6% | Within 85-115% |
| Matrix Effect | Not Specified | 85%–112% |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for reproducing experimental results and for selecting the appropriate method for a specific research need. Below are summaries of common experimental protocols for Blonanserin analysis.
Sample Preparation Techniques
-
Protein Precipitation (PPT): This is a rapid and convenient method for plasma sample preparation.[1][6]
-
Protocol: An organic solvent, such as acetonitrile or methanol, is added to the plasma sample (typically in a 1:3 or 1:4 ratio).
-
The mixture is vortexed to ensure thorough mixing and precipitation of proteins.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant, containing the analyte and internal standard, is collected and injected into the LC-MS/MS system.
-
Advantages: Fast, inexpensive, and requires minimal solvent.[6]
-
Considerations: May result in less clean extracts compared to LLE or SPE, potentially leading to greater matrix effects.
-
-
Liquid-Liquid Extraction (LLE): This technique is used to separate analytes from interferences by partitioning them between two immiscible liquid phases.[5][7]
-
Protocol: An organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane) is added to the biological matrix (plasma or urine).[7]
-
The sample is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase.
-
The mixture is centrifuged to separate the aqueous and organic layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase before injection.
-
Advantages: Provides a cleaner sample extract than PPT, reducing matrix effects.[5]
-
Considerations: More time-consuming and requires larger volumes of organic solvents.
-
-
Dilute-and-Shoot: This is a simple and high-throughput method primarily used for urine samples.[8]
-
Protocol: The urine sample is simply diluted with a suitable solvent (e.g., mobile phase or water).
-
The diluted sample is then centrifuged at high speed to remove any particulate matter.[8]
-
The supernatant is directly injected into the LC-MS/MS system.
-
Advantages: Extremely fast and simple, suitable for high-throughput screening.[8]
-
Considerations: Minimal sample cleanup means it is highly susceptible to matrix effects; only suitable for relatively clean matrices like urine.
-
LC-MS/MS Analysis
The vast majority of modern bioanalytical methods for Blonanserin utilize LC-MS/MS due to its high sensitivity and selectivity.
-
Chromatography:
-
Columns: Reversed-phase columns, such as C18 or C8, are commonly used for separation.[1][5][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with ammonium formate or formic acid) and an organic component (e.g., acetonitrile or methanol).[1][4][6] Gradient elution is often employed to achieve optimal separation.[4]
-
Flow Rate: Flow rates typically range from 0.5 to 0.8 mL/min.[4][6]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is consistently used as it provides high sensitivity for Blonanserin and its analogues.[1][6]
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and specificity. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard (e.g., this compound).[4][7]
-
MRM Transitions (Example for this compound method):
-
Visualizations: Workflows and Pathways
To better illustrate the processes involved in Blonanserin analysis and its mechanism of action, the following diagrams are provided.
Caption: Bioanalytical workflow for Blonanserin quantification.
Caption: Simplified mechanism of action of Blonanserin.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin for schizophrenia: systematic review and meta-analysis of double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Blonanserin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of the atypical antipsychotic drug blonanserin and its metabolites in biological matrices. The following sections detail the performance of different techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Blonanserin is primarily metabolized in the liver, with its major active metabolite being N-desethyl blonanserin (blonanserin C).[1][2] Other significant metabolites include the N-oxide, ethylenediamine, and carboxylate forms.[3] Accurate and reliable quantification of blonanserin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Comparative Analysis of Analytical Methods
The choice of an analytical method for blonanserin and its metabolites depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is suitable for the analysis of bulk drug and pharmaceutical formulations.[4][5][6] For the determination of low concentrations in complex biological matrices such as plasma and urine, more sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are preferred.[1][2][3][7][8]
Quantitative Data Summary
The following tables summarize the key performance parameters of various reported analytical methods for the determination of blonanserin and its metabolites.
Table 1: HPLC Methods for Blonanserin in Pharmaceutical Dosage Forms
| Parameter | Method 1[4] | Method 2[6] | Method 3[5] |
| Instrumentation | RP-HPLC with PDA detector | RP-HPLC with PDA detector | RP-HPLC with UV-Visible Detector |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Symmetry Shield RP18 | Shimpack Shimadzu C18 |
| Mobile Phase | Water:Acetonitrile:TFA (65:35:0.05 v/v/v) | 10 mM Potassium dihydrogen orthophosphate:Acetonitrile (70:30) pH 5 | Phosphate buffer:Acetonitrile:Methanol (40:40:20) pH 4 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 237 nm | 236 nm | 237 nm |
| Retention Time | 4.9 min | 2.75 min | 9.8 min |
| Linearity Range | 10.0 - 150.0 µg/mL | 5 - 35 µg/mL | 32 - 48 ppm |
| LOD | 5.08 µg/mL | 2 µg/mL | 1.49 µg/mL |
| LOQ | 15.39 µg/mL | 6.09 µg/mL | 4.53 µg/mL |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Table 2: LC-MS/MS and UPLC-MS/MS Methods for Blonanserin and Metabolites in Biological Matrices
| Parameter | LC-MS/MS (Blonanserin)[7] | LC-MS/MS (Blonanserin & Blonanserin C)[2] | UPLC-MS/MS (Blonanserin & 4 Metabolites)[3] | LC-MS/MS (Blonanserin & N-desethyl blonanserin)[8] |
| Instrumentation | LC-MS/MS | LC-MS/MS | UPLC-MS/MS | HPLC-MS/MS |
| Sample Matrix | Human Plasma | Human Plasma and Urine | Human Plasma | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Column | Waters Symmetry Shield C18 (50 x 4.6 mm) | Agilent Eclipse Plus C18 | Acquity UPLC CSH C18 | Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 7 mM Ammonium formate:Acetonitrile (30:70 v/v) | Acetonitrile:5mM Ammonium formate & 0.1% Formic acid (87:13 v/v) | Acetonitrile:Water with 5mM Ammonium formate & 0.1% Formic acid (Gradient) | Methanol:Water (75:25, v/v, 5 mM ammonium formate) and Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.6 mL/min | - | 0.5 mL/min | 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Linearity Range | 0.01 - 5 ng/mL | 0.01 - 2 ng/mL | 0.01 - 1 ng/mL | 0.1 - 100.0 ng/mL |
| LLOQ | - | 0.01 ng/mL | 0.01 ng/mL | 0.1 ng/mL |
| Precision (%RSD) | ≤ 2% | < 8.0% | < 15% | - |
| Accuracy (%RE) | 90 - 98.4% | < 6.6% | 85 - 115% | - |
| Recovery | 95.15 - 97.04% | - | Consistent | >85% |
| Run Time | 2.5 min | 5.5 min | 3.5 min | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
HPLC Method for Pharmaceutical Formulations[4]
-
Sample Preparation: A quantity of powdered tablets equivalent to 40 mg of blonanserin is accurately weighed and transferred to a 100 mL volumetric flask. About 50 mL of diluent (mobile phase) is added, and the flask is sonicated to dissolve the drug. The solution is then cooled to room temperature and made up to the mark with the diluent.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 microns)
-
Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 65:35:0.05 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 237 nm.
-
LC-MS/MS Method with Liquid-Liquid Extraction[7]
-
Sample Preparation: To 250 µL of human plasma, 25 µL of internal standard (clozapine) is added and vortexed. A simple liquid-liquid extraction is then performed.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters Symmetry Shield C18 (50 x 4.6 mm).
-
Mobile Phase: 7 mM ammonium formate and acetonitrile (30:70 v/v).
-
Flow Rate: 0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Blonanserin: m/z 367.24 → 296.19; Clozapine (IS): m/z 326.8 → 269.07.
-
UPLC-MS/MS Method with Solid-Phase Extraction[3]
-
Sample Preparation: Plasma samples are pre-purified by solid-phase extraction (SPE).
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC CSH C18.
-
Mobile Phase: A gradient of acetonitrile and water containing 5mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Ionization: ESI in positive mode.
-
MRM Mode: Used for the simultaneous determination of blonanserin, N-deethyl form, N-oxide form, ethylenediamine form, and carboxylate form.
-
LC-MS/MS Method with Protein Precipitation[8]
-
Sample Preparation: A simple direct protein precipitation method is used for sample pretreatment.[8] In a typical protein precipitation procedure, an organic solvent like acetonitrile is added to the plasma sample to precipitate the proteins.[9][10]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of methanol and water (75:25, v/v) containing 5 mM ammonium formate (Mobile Phase A) and acetonitrile containing 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.5 mL/min.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Used for the quantification of blonanserin and N-desethyl blonanserin.
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the different sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Blonanserin-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Blonanserin-d5, a deuterated analog of the atypical antipsychotic Blonanserin. Adherence to these guidelines is critical due to the compound's potential health and environmental hazards.
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance does not enter the environment. The primary disposal route for this compound is through an approved waste disposal plant or a suitable incineration facility, in accordance with all applicable federal, state, and local regulations[1][2][3].
Key Hazard and Disposal Information
To facilitate a clear understanding of the risks and required precautions, the following table summarizes the essential safety and disposal information for this compound.
| Hazard Classification | Disposal Recommendations |
| Acute Oral Toxicity (Category 4)[1][3] | Dispose of contents and container to an approved waste disposal plant[1][3]. |
| Acute and Chronic Aquatic Toxicity (Category 1)[1] | Avoid release to the environment. Collect any spillage[1]. |
| Entrust disposal to a licensed waste disposal company[3]. | |
| Must be sent to a suitable incineration plant, observing local regulations[2]. |
Procedural Workflow for Disposal
The proper disposal of this compound is a structured process that begins with the identification of the waste and culminates in its safe and compliant removal. The following diagram illustrates the logical workflow to be followed.
Accidental Release Measures
In the event of a spill, immediate action is necessary to prevent environmental contamination and ensure personnel safety. The area should be evacuated of non-essential personnel. To manage a spill, first, prevent further leakage or spillage. The spilled material should then be absorbed with a non-combustible, inert material such as sand or earth. The contaminated absorbent material must be collected and placed into a suitable, labeled container for disposal in the same manner as the original substance[1]. It is crucial to prevent the product from entering drains or watercourses[1][2]. After containment and cleanup, decontaminate the affected surfaces and equipment, potentially by scrubbing with alcohol[1].
It is important to note that specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets. The provided guidelines are based on standard hazardous chemical waste procedures. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols tailored to their location and facilities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
